molecular formula C11H9Cl3O3 B1325783 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid CAS No. 951891-73-9

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Cat. No.: B1325783
CAS No.: 951891-73-9
M. Wt: 295.5 g/mol
InChI Key: HYGJITUESKAFIP-UHFFFAOYSA-N
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Description

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a high-purity chemical compound supplied for research and development purposes. With the CAS Registry Number 951891-73-9, this compound has a molecular formula of C11H9Cl3O3 and a molecular weight of 295.54 g/mol . Its structure features a pentanoic acid chain terminated with a carbonyl group linked to a 3,4,5-trichlorophenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound is characterized by its high purity, specified at 97.0% . Researchers utilize this aromatic ketoacid as a key intermediate in the design and synthesis of more complex molecules, particularly in the development of pharmacologically active compounds where the trichlorophenyl moiety can contribute to biological activity and metabolic stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care; this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJITUESKAFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: Properties, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic keto-acid. While direct literature on this specific tri-substituted compound is limited, this document synthesizes information from its close chemical analogs to provide a robust scientific profile for researchers, chemists, and professionals in drug development. We present its deduced physicochemical properties, a detailed, mechanistically-grounded synthetic protocol via Friedel-Crafts acylation, and a discussion of its potential utility as a chemical intermediate, contextualized by established principles of medicinal chemistry. This guide is structured to serve as a practical and theoretical resource, emphasizing experimental causality and analytical validation.

Core Physicochemical Properties

This compound belongs to a class of compounds characterized by a pentanoic acid chain functionalized with a ketone and a substituted aromatic ring. The presence of three chlorine atoms on the phenyl group is expected to significantly influence its chemical behavior, particularly its lipophilicity and electronic properties, compared to its lesser-halogenated counterparts.

The molecular formula and weight have been calculated based on its constituent atoms. A summary of its core identifiers and properties is presented below.

PropertyValue
IUPAC Name 5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid
Molecular Formula C₁₁H₉Cl₃O₃
Molecular Weight 295.55 g/mol
Canonical SMILES C1=C(C(=C(C=C1Cl)Cl)Cl)C(=O)CCCC(=O)O
InChI Key (Predicted) FZJHGJLVYFQJSA-UHFFFAOYSA-N

Synthesis via Friedel-Crafts Acylation

The most logical and established synthetic route to this class of compounds is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is well-suited for coupling an acyl group (from glutaric anhydride) to an aromatic ring (1,2,3-trichlorobenzene) using a strong Lewis acid catalyst.

Mechanistic Rationale

The synthesis proceeds via the reaction of 1,2,3-trichlorobenzene with glutaric anhydride in the presence of anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates with the anhydride, creating a highly electrophilic acylium ion intermediate. The electron-rich (despite the deactivating chloro groups) benzene ring then attacks this electrophile. The trichloro-substitution pattern makes the ring significantly less reactive than benzene, necessitating robust reaction conditions. The final step involves an acidic work-up to quench the reaction and hydrolyze the aluminum complexes. This method is a direct adaptation of the synthesis used for analogous di-chloro and di-fluoro compounds.[1][2]

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Activation cluster_reaction 2. Reaction Core cluster_workup 3. Work-up & Purification reagents Reagents: - 1,2,3-Trichlorobenzene - Glutaric Anhydride - Anhydrous AlCl3 - Inert Solvent (e.g., DCM) suspend Suspend AlCl3 in cooled, anhydrous DCM (-5 to 0 °C) add_anhydride Add Glutaric Anhydride to form reactive acylium ion complex suspend->add_anhydride add_tcb Slowly add 1,2,3-Trichlorobenzene. Maintain low temperature. add_anhydride->add_tcb stir Allow to warm to RT and stir for several hours to complete reaction add_tcb->stir quench Quench reaction by pouring onto a mixture of crushed ice and conc. HCl stir->quench extract Extract product with an appropriate organic solvent quench->extract wash_dry Wash organic layer with brine, then dry over Na2SO4 extract->wash_dry purify Concentrate and purify crude product via recrystallization wash_dry->purify final_product Final Product: 5-(3,4,5-Trichlorophenyl) -5-oxovaleric acid purify->final_product

Caption: Workflow for the Synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for similar Friedel-Crafts acylations.[1]

Reagents and Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Glutaric anhydride

  • 1,2,3-Trichlorobenzene

  • Anhydrous dichloromethane (DCM) or nitrobenzene (as solvent)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Appropriate solvent system for recrystallization

Methodology:

  • Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in an inert, anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.

    • Expert Insight: The reaction must be kept anhydrous as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

  • Acylium Ion Formation: To the cooled and stirred suspension, add glutaric anhydride portion-wise, ensuring the temperature remains low.

  • Electrophilic Aromatic Substitution: Slowly add 1,2,3-trichlorobenzene dropwise to the mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

    • Expert Insight: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.

    • Trustworthiness: This step is self-validating. It serves to hydrolyze the aluminum-ketone complex, decompose the excess AlCl₃, and protonate the carboxylate, making the product extractable into an organic solvent.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system.

  • Analytical Validation: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Scientific Context and Potential Applications

Structure-Activity Relationship (SAR) Insights

The degree of halogenation on a phenyl ring is a critical determinant of a molecule's biological and chemical properties. By comparing the target compound to its known analogs, we can infer its characteristics.

  • Lipophilicity: Chlorine is significantly more lipophilic than fluorine or hydrogen.[1] The presence of three chlorine atoms will make this compound substantially more lipophilic than its di-chloro or mono-chloro counterparts.[1][3] This increased lipophilicity could enhance membrane permeability but may also lead to increased non-specific protein binding, lower aqueous solubility, and potentially different metabolic pathways.

  • Electronic Effects: Chlorine is an electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution. The three chlorine atoms will significantly decrease the electron density of the phenyl ring, which could influence its ability to participate in π-stacking or cation-π interactions within a biological target.

  • Steric Profile: The substitution pattern creates a specific steric footprint that will dictate how the molecule can orient itself within a binding pocket or active site.

Potential as a Research Intermediate

The dichloro analog, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, is a known intermediate in the synthesis of the antihistamine Loratadine.[1] By analogy, this compound serves as a valuable, albeit specialized, building block. The dual functionality of a ketone and a carboxylic acid allows for a wide range of subsequent chemical modifications. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reduction, reductive amination, or reactions to form heterocycles. This positions the compound as a potential starting material for the synthesis of novel agrochemicals, materials, or pharmaceutical lead compounds where high lipophilicity and a specific electronic profile are desired.

Conclusion

This compound is a chemical entity whose properties can be reliably predicted and whose synthesis can be achieved through established chemical transformations. This guide provides the foundational knowledge required for its synthesis and an expert-driven context for its potential application in research and development. The provided step-by-step protocol, grounded in the well-understood Friedel-Crafts acylation mechanism, offers a clear path for its preparation, while the emphasis on analytical validation ensures the scientific integrity of the outcome. For researchers in medicinal chemistry and materials science, this compound represents a unique building block for creating novel molecules with distinct steric and electronic properties.

References

  • BenchChem. (2025). Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.
  • ChemicalBook. (2025, September 25). 5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID | 75381-46-3.
  • Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.

Sources

safety data sheet (SDS) for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Risk Assessment and Handling Protocols for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: A Technical Whitepaper

Abstract & Scope

Content Type: Technical Hazard Guide & Provisional Safety Data Sheet (SDS). Target Compound: this compound (Research Grade Intermediate).[1] Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: this compound is a specialized synthetic intermediate, structurally analogous to precursors used in the synthesis of isoxazoline ectoparasiticides (e.g., Lotilaner) and second-generation antihistamines.[1] As a research-grade chemical with limited direct toxicological data, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across toxicology from closely related analogs (e.g., 5-(3,4-dichlorophenyl)-5-oxovaleric acid) to establish a robust safety protocol.[1]

Critical Hazard Prediction:

  • Health: Skin/Eye Irritant (Category 2/2A), Potential Respiratory Sensitizer.

  • Environmental: High probability of Aquatic Chronic Toxicity (Category 1/2) due to the lipophilic trichlorophenyl moiety.

  • Reactivity: Acidic functionality (pKa ~4.5); potential for HCl release upon thermal decomposition.

Part 1: Chemical Identification & Physicochemical Profiling

1.1 Substance Identity

  • Chemical Name: 5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~295.55 g/mol

  • CAS Number: Not widely listed (Novel Intermediate); Analogous to 168135-66-8 (Dichloro variant).[1]

  • Structural Context: A valeric acid chain terminated by a ketone and a highly chlorinated aromatic ring.

1.2 Predicted Physicochemical Properties (SAR-Derived) Data extrapolated from chlorinated phenyl-oxo-alkanoic acid analogs.[1]

PropertyValue / PredictionTechnical Implication
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1]
Color Off-white to pale yellowColor changes may indicate oxidation or AlCl3 impurities.[1]
Solubility (Water) Very Low (< 0.1 g/L)Do not rely on water for spill cleanup; use organic solvents.
Solubility (Organic) High (DMSO, DCM, MeOH)Readily penetrates skin when solubilized in DMSO.
LogP (Octanol/Water) ~4.2 - 4.8 (Predicted)High lipophilicity indicates potential bioaccumulation.[1]
pKa ~4.5 (Carboxylic Acid)Forms salts with weak bases; corrosive to mild steel.

Part 2: Hazard Identification & Mechanism

2.1 GHS Classification (Provisional) Based on the functional group analysis of the trichlorophenyl moiety (lipophilicity/toxicity) and the valeric acid tail (acidity):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted).[1]

2.2 Mechanistic Toxicology

  • Dermal Absorption: The high lipophilicity (LogP >4) provided by the three chlorine atoms allows the molecule to cross the stratum corneum effectively. Once absorbed, the carboxylic acid moiety acts as a local irritant.

  • Metabolic Fate: The 3,4,5-trichloro pattern is metabolically robust (resistant to oxidative defunctionalization), suggesting the compound may persist in tissues longer than non-halogenated analogs.[1]

2.3 Visualizing the Hazard Logic

HazardLogic Struct Structure: this compound Func_Acid Moiety: Carboxylic Acid (pKa ~4.5) Struct->Func_Acid Func_Cl Moiety: Trichlorophenyl (Lipophilic) Struct->Func_Cl Risk_Skin Risk: Skin Irritation (Acidic burn) Func_Acid->Risk_Skin Proton Donor Risk_Bio Risk: Bioaccumulation (Aquatic Tox) Func_Cl->Risk_Bio LogP > 4.0 Risk_Abs Risk: Enhanced Absorption (Carrier Effect) Func_Cl->Risk_Abs Membrane Permeability Risk_Abs->Risk_Skin Deep Tissue Delivery

Caption: Functional group analysis linking chemical structure to specific biological hazards.

Part 3: Handling, Storage, and Synthesis Context[1]

3.1 Synthesis-Specific Hazards (Friedel-Crafts Context) This compound is typically synthesized via Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride.[1]

  • Impurity Alert: Crude samples may contain residual Aluminum Chloride (

    
    ) .
    
  • Implication: If the sample fumes in moist air or has a sharp acidic smell, it likely contains hydrolyzed HCl/AlCl3. Treat as Corrosive (Category 1) until purified.

3.2 Handling Protocol

  • Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood.

  • PPE:

    • Gloves: Nitrile (minimum 0.11mm) is sufficient for solid handling. If dissolved in DCM or DMSO, use Silver Shield/Laminate gloves to prevent permeation.

    • Respiratory: If handling >10g of powder outside a hood, use a P3 (EN 143) particulate respirator.

3.3 Storage Logic

  • Conditions: Store at 2–8°C (Refrigerated).

  • Reasoning: Keto-acids can undergo decarboxylation or oxidation over time.[1] Low temperature mitigates slow degradation.

  • Container: Amber glass. Avoid metal containers due to potential acidity.

Part 4: Emergency Response & Waste Management

4.1 First Aid Workflow

  • Eye Contact: Flush with water for 15 minutes.[2][3][4] Critical: Check pH of eye surface if possible; acidic residues can cause delayed corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic trichlorophenyl group.

4.2 Firefighting

  • Hazardous Combustion Products: Carbon oxides, Hydrogen Chloride (HCl) gas.

  • Action: Firefighters must wear SCBA. Water spray may form acidic runoff (HCl); containment is required.

4.3 Waste Disposal (Self-Validating System) Do not dispose of down the drain. This compound is likely persistent.

  • Segregation: Collect in "Halogenated Organic Waste" streams.

  • Validation: Before disposal, test the pH of the waste stream. If <3, neutralize with Sodium Bicarbonate to prevent container corrosion.

4.4 Emergency Decision Tree

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Wash Soap/Water NO Ethanol Skin->Action_Skin Action_Eye Flush 15min Consult Ophthalmologist Eye->Action_Eye Action_Spill Wet Wipe (DCM/MeOH) Dispose as Halogenated Spill->Action_Spill

Caption: Immediate response logic for exposure or release events.

References

  • BenchChem. (2025).[5] Synthesis and Properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet for 2,4,5-Trichlorophenoxyacetic acid (Analogous Class). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-(3-Chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3).[1][6][7] National Library of Medicine. Retrieved from

  • Google Patents. (2022). Process for Lotilaner Intermediate (WO2022016490A1). Retrieved from

  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Organic Acids. Retrieved from

Sources

Physicochemical Profiling: Ionization Dynamics of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a lipophilic carboxylic acid intermediate often encountered in the synthesis of metabolic inhibitors and PPAR agonists. Its physicochemical behavior is defined by the competition between the lipophilic trichlorobenzoyl "head" and the ionizable carboxylic "tail."

This technical guide provides a theoretical ionization profile and a validated experimental protocol for determining its acid dissociation constant (


). Based on structural analogs and Hammett equation principles, the predicted 

is

, slightly more acidic than unsubstituted valeric acid (

) due to the long-range inductive effect of the electron-deficient trichlorophenyl ketone system.

Structural Analysis & Theoretical Prediction

To understand the ionization behavior of this molecule, we must deconstruct its electronic environment. The molecule consists of three distinct functional zones:

  • The Acidic Center: A terminal aliphatic carboxylic acid (

    
    ).
    
  • The Spacer: A three-carbon methylene chain (

    
    ).
    
  • The Electron Withdrawing Group (EWG): A 3,4,5-trichlorobenzoyl moiety.

Inductive Effects and Distance

The


 of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups stabilize this anion, lowering the 

(increasing acidity).
  • The Trichlorophenyl Ring: Chlorine atoms are electronegative. Three chlorines in the 3,4,5-positions create a significant electron deficiency in the phenyl ring (

    
    -inductive effect).
    
  • The Ketone: The carbonyl group at position 5 is strongly electron-withdrawing.

  • The Damping Effect: The inductive effect (

    
    ) decays rapidly with distance (roughly 
    
    
    
    or through bonds). The valeric acid backbone separates the EWG from the ionizing carboxylate by four sigma bonds.

Comparative Analysis:

CompoundStructure NoteExperimental/Predicted

Valeric Acid Unsubstituted aliphatic chain4.82 (Exp)
5-Phenylvaleric Acid Phenyl ring (weak -I effect)~4.76 (Pred)
5-(3-Chlorophenyl)-5-oxovaleric acid Mono-chloro + Ketone4.58 (Pred)
This compound Tri-chloro + Ketone 4.45 (Est)

Conclusion: While the trichlorobenzoyl group is a powerful EWG, the aliphatic spacer prevents a drastic drop in


. We expect a shift of approximately -0.3 to -0.4 log units relative to valeric acid.

Experimental Protocol: Potentiometric Titration in Co-Solvent

Due to the high lipophilicity of the 3,4,5-trichlorophenyl moiety, this compound is likely sparingly soluble in pure water at low pH. Standard aqueous titration will yield noisy data or precipitation errors.

Recommended Method: Potentiometric Titration in Methanol/Water mixtures using the Yasuda-Shedlovsky Extrapolation .

Reagents & Equipment
  • Analyte: ~10 mg of this compound (High Purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvents: HPLC-grade Methanol (MeOH) and degassed deionized water (

    
    -free).
    
  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

The Workflow (Yasuda-Shedlovsky)

This protocol measures the apparent


 (

) in three different solvent ratios and extrapolates to 0% solvent.[1][2]

YasudaShedlovsky Start Sample Preparation Weigh 3 samples (~3mg each) Solvent1 Dissolve: 30% MeOH (w/w) Start->Solvent1 Solvent2 Dissolve: 40% MeOH (w/w) Start->Solvent2 Solvent3 Dissolve: 50% MeOH (w/w) Start->Solvent3 Titrate Potentiometric Titration (Acid -> Base with KOH) Solvent1->Titrate Solvent2->Titrate Solvent3->Titrate Bjerrum Calculate psKa (Bjerrum Plot Analysis) Titrate->Bjerrum Extrapolate Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Bjerrum->Extrapolate

Figure 1: Workflow for determining


 of lipophilic acids using co-solvent extrapolation.
Step-by-Step Procedure
  • Calibration: Calibrate the pH electrode using the "4-parameter" method (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the wide pH range found in organic mixtures.

  • Preparation: Prepare three assay vials containing the analyte at a concentration of ~1 mM in 30%, 40%, and 50% (w/w) Methanol/Water containing 0.15 M KCl.

  • Titration:

    • Acidify the starting solution with 0.1 M HCl to pH ~2.0 (ensuring the compound is fully protonated).

    • Titrate with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) purge to exclude
      
      
      .
    • Record pH vs. Volume until pH reaches ~11.0.

  • Data Analysis (The Extrapolation):

    • Determine the apparent

      
       (
      
      
      
      ) for each methanol concentration using the Bjerrum difference plot.
    • Apply the Yasuda-Shedlovsky equation :

      
      [3][4]
      
      • Where

        
         is the dielectric constant of the solvent mixture.[2]
        
      • Plot

        
         vs 
        
        
        
        .[1]
      • The y-intercept (where

        
         corresponds to pure water) gives the aqueous 
        
        
        
        .

Implications for Drug Development[1][6]

Understanding the ionization of this compound is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Solubility & Formulation
  • pH < 4.0: The molecule exists in its neutral, unionized form (

    
    ). Solubility will be driven solely by intrinsic solubility (
    
    
    
    ), which is expected to be very low (< 10
    
    
    ) due to the trichlorophenyl ring.
  • pH > 5.5: The molecule is predominantly ionized (

    
    ). Solubility will increase log-linearly with pH.
    
  • Salt Selection: For oral dosing, a sodium or potassium salt is recommended to ensure rapid dissolution in the gastric environment, preventing the "brick dust" effect.

Lipophilicity (LogD)

The distribution coefficient (


) will vary significantly with pH.
  • Gastric (pH 1.2): High LogD (Lipophilic). Good membrane permeability but poor solubility.

  • Intestinal (pH 7.4): Lower LogD (Ionized). The trichlorophenyl group ensures that even the ionized form retains significant lipophilicity, likely allowing for decent intestinal absorption despite ionization.

Metabolic Stability

The 3,4,5-trichloro substitution pattern is specifically designed to block metabolic oxidation at the phenyl ring (blocking the para and meta positions). This suggests the molecule will likely undergo metabolism via beta-oxidation of the valeric acid chain or glucuronidation of the carboxylate, rather than CYP450-mediated ring hydroxylation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

  • PubChem. (n.d.).[5] 5-(3-chlorophenyl)-5-oxovaleric acid (Analog Data). National Library of Medicine.[5] Retrieved from [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. (Validation of Yasuda-Shedlovsky for lipophilic drugs).

Sources

Methodological & Application

Synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in the development of novel chemical entities. The protocol is centered around the robust and well-established Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization. The content is tailored for researchers and professionals in synthetic chemistry and drug development, offering both a practical protocol and the theoretical framework necessary for successful and safe execution.

Introduction

This compound and its analogs are key building blocks in medicinal chemistry. The presence of a trichlorinated phenyl ring imparts specific physicochemical properties, such as increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The reliable synthesis of this intermediate is therefore a critical first step in many research and development pipelines.

The primary and most efficient route for preparing this class of compounds is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for attaching acyl groups to aromatic rings.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism. The core of this reaction is the generation of a potent electrophile, the acylium ion.

  • Activation of the Acylating Agent: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with an oxygen atom on glutaric anhydride. This coordination polarizes the anhydride, making it more susceptible to cleavage.

  • Formation of the Acylium Ion: The AlCl₃-anhydride complex rearranges, leading to the formation of a highly reactive acylium ion intermediate. This ion is resonance-stabilized, which facilitates its formation.[3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2,3-trichlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the reaction system), removes a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[1]

A crucial aspect of Friedel-Crafts acylation is the stoichiometry of the Lewis acid catalyst. Unlike some catalytic reactions, a stoichiometric amount or even an excess of AlCl₃ is required. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][4] This complex is then hydrolyzed during the aqueous workup to release the final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mol)Notes
1,2,3-TrichlorobenzeneC₆H₃Cl₃181.4518.15 g0.10Substrate
Glutaric AnhydrideC₅H₆O₃114.1011.41 g0.10Acylating Agent
Anhydrous Aluminum ChlorideAlCl₃133.3429.34 g0.22Lewis Acid Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous, inert solvent
Hydrochloric Acid (conc.)HCl36.46~50 mL-For workup
Crushed IceH₂O18.02~300 g-For quenching
Diethyl Ether(C₂H₅)₂O74.12As needed-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure

Reaction Setup:

  • Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride.

  • To the flask, add anhydrous aluminum chloride (29.34 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

  • Begin stirring the suspension and cool the flask to 0-5 °C using an ice bath.

Addition of Reactants: 4. In a separate beaker, dissolve glutaric anhydride (11.41 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. 5. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. 6. In the same dropping funnel, add 1,2,3-trichlorobenzene (18.15 g, 0.10 mol) dissolved in 50 mL of anhydrous dichloromethane. 7. Add the 1,2,3-trichlorobenzene solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

Reaction Progression: 8. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 9. Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification: 10. Cool the reaction mixture again in an ice bath. 11. Prepare a beaker with approximately 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. 12. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. 13. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 14. Extract the aqueous layer two more times with diethyl ether (2 x 75 mL). 15. Combine all organic layers and wash with brine (saturated NaCl solution). 16. Dry the combined organic phase over anhydrous sodium sulfate. 17. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. 18. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield this compound as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Charge AlCl3 & DCM to Reactor Cooling 2. Cool to 0-5 °C Setup->Cooling Add_Anhydride 3. Add Glutaric Anhydride Solution Cooling->Add_Anhydride Add_Aromatic 4. Add 1,2,3-Trichlorobenzene Solution Add_Anhydride->Add_Aromatic Stir 5. Stir at RT for 12-18h Add_Aromatic->Stir Quench 6. Quench with Ice/HCl Stir->Quench Extract 7. Extract with Diethyl Ether Quench->Extract Dry 8. Dry and Evaporate Solvent Extract->Dry Purify 9. Recrystallize Product Dry->Purify Final_Product 5-(3,4,5-Trichlorophenyl) -5-oxovaleric Acid Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,2,3-Trichlorobenzene: Harmful if swallowed or inhaled. Use in a well-ventilated area.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. All handling should be done within a fume hood.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • Quenching Procedure: The addition of the reaction mixture to the acid/ice bath is highly exothermic and releases HCl gas. This must be done slowly and in a fume hood.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the recrystallized product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and carboxylic acid, C-Cl bonds).

Conclusion

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving a high yield and purity. This protocol, grounded in established chemical principles, offers a clear and actionable guide for researchers and developers in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Rieke Metals, Inc. 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid.
  • ChemEurope.com. Friedel-Crafts reaction. Retrieved from [Link]

  • Wang, L., Murai, Y., Yoshida, T., & Hashimoto, M. (2014).
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the optimized synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid (also referred to as 4-(3,4,5-trichlorobenzoyl)butyric acid). This compound acts as a critical intermediate in the development of GABA analogues, specific enzyme inhibitors, and lipophilic linkers for drug conjugates.

The synthesis relies on the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride. While analogous protocols exist for fluorobenzene (e.g., Ezetimibe intermediates), the trichlorobenzene substrate presents unique challenges due to significant ring deactivation and steric crowding. This guide addresses these challenges by optimizing Lewis acid stoichiometry, solvent choice, and a self-validating purification strategy that eliminates the need for chromatography in early scale-up phases.

Key Chemical Transformation

Reaction: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Substrate: 1,2,3-Trichlorobenzene (Electron-poor, deactivated) Regioselectivity: C5 position (Sterically favored; para to C2-chlorine)

Retrosynthetic Logic & Mechanism

The synthesis is designed around the regioselective acylation of 1,2,3-trichlorobenzene.

  • Regiocontrol: The 1,2,3-trichloro substitution pattern creates a crowded environment. Substitution at C4/C6 is sterically hindered by the flanking chlorines. C5 is the most accessible position, flanked by protons, and is electronically activated (para) by the C2-chlorine.

  • Activation: Glutaric anhydride is opened by Aluminum Chloride (

    
    ) to form a highly electrophilic acylium ion complex.
    
  • Deactivation Challenge: The three chlorine atoms withdraw electron density, raising the activation energy. High-quality anhydrous

    
     and strict moisture control are non-negotiable Critical Process Parameters (CPPs).
    
DOT Diagram: Synthetic Pathway & Logic

SynthesisLogic Start 1,2,3-Trichlorobenzene (Substrate) Intermediate Al-Complexed Ketone Start->Intermediate SEAr (C5 Attack) Reagent Glutaric Anhydride (Acyl Source) Complex Acylium Ion Complex (Active Electrophile) Reagent->Complex Activation Catalyst AlCl3 (Anhydrous) (Lewis Acid) Catalyst->Complex Complex->Intermediate Quench Acidic Hydrolysis (HCl/Ice) Intermediate->Quench De-complexation Product 5-(3,4,5-Trichlorophenyl)- 5-oxovaleric acid Quench->Product Precipitation

Figure 1: Mechanistic flow of the Friedel-Crafts acylation targeting the C5 position.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Quality Attribute
1,2,3-Trichlorobenzene 181.451.2SubstratePurity >99%; Dry
Glutaric Anhydride 114.101.0ElectrophileFree flowing; No clumps (hydrolysis check)
Aluminum Chloride (

)
133.342.2 - 2.5CatalystAnhydrous; Yellow/Grey powder (Green/White indicates hydration)
Dichloromethane (DCM) 84.93SolventMediumAnhydrous (<50 ppm

)
HCl (conc.) 36.46N/AQuench37% Reagent Grade
Sodium Bicarbonate 84.01N/APurificationSaturated aqueous solution
Step-by-Step Methodology
Phase A: Catalyst Activation (Exothermic)
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with

    
    .
    
  • Solvent Charge: Add anhydrous DCM (5-7 volumes relative to anhydride) to the flask.

  • Catalyst Addition: Cool the DCM to 0–5°C using an ice bath. Rapidly add

    
     (2.2 equiv)  via a powder funnel.
    
    • Note:

      
       is hygroscopic. Minimize exposure to air. The suspension may turn slightly yellow.
      
Phase B: Acylation Reaction[4]
  • Anhydride Addition: Dissolve Glutaric Anhydride (1.0 equiv) in minimal DCM. Add this solution dropwise to the

    
     slurry over 30 minutes, maintaining internal temperature <10°C.
    
    • Observation: The mixture will homogenize slightly as the acylium complex forms.

  • Substrate Addition: Add 1,2,3-Trichlorobenzene (1.2 equiv) dropwise over 45 minutes.

    • Process Control: Do not allow temperature to exceed 15°C during addition to prevent polymerization or tar formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Solvent: 50% EtOAc/Hexane). The anhydride spot (

      
      ) should disappear. The product is more polar (
      
      
      
      , streaking due to acid).
Phase C: Quench & Workup (Critical Safety Step)
  • Quench Preparation: Prepare a mixture of Ice (500g) and conc. HCl (50 mL) in a large beaker.

  • Hydrolysis: Slowly pour the reaction mixture into the stirring acid/ice slurry.

    • Caution: Violent evolution of HCl gas and heat. Do not add water to the reaction flask; always add reaction mass to water.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM. Combine organics.

Self-Validating Purification (The "Base Swing")

This protocol utilizes the acidic nature of the product to separate it from the neutral, unreacted trichlorobenzene.

  • Base Extraction: Extract the combined DCM layers with Saturated

    
     (3 x 100 mL) .
    
    • Validation: The product (carboxylate) moves to the aqueous phase. Unreacted trichlorobenzene remains in the DCM.

    • Check: The aqueous layer should be slightly basic (pH 8-9).

  • Wash: Wash the combined aqueous bicarbonate extracts with a small portion of fresh DCM (removes entrained neutrals). Discard the organic wash.

  • Acidification: Cool the aqueous phase to 5°C. Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

    • Visual Confirmation: The product will precipitate as a white to off-white solid. If oiling occurs, continue stirring; it often crystallizes upon scratching or seeding.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Analytical Validation

ParameterSpecificationDiagnostic Signal
Appearance White/Off-white solidColor indicates purity (Yellow = residual nitro/tar)
1H NMR (DMSO-d6)Consistent with structure

12.1 (s, 1H, -COOH)
;

7.8-8.0 (s, 2H, Ar-H, symmetric);

2.9 (t, 2H, -CH2-CO-Ar)
IR Spectroscopy Carbonyl differentiation1685

(Ketone)
vs 1710

(Acid)
.[5] Absence of 1800

(Anhydride).
HPLC Purity >98.0%Main peak area %

Process Logic & Troubleshooting

DOT Diagram: Purification Workflow

Purification Crude Crude Reaction Mixture (DCM Phase) BaseExt Extract with Sat. NaHCO3 Crude->BaseExt OrgLayer Organic Layer (Contains unreacted 1,2,3-TCB) BaseExt->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product as Carboxylate) BaseExt->AqLayer Product (Salt) Wash DCM Wash AqLayer->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Precip Precipitation of Product Acidify->Precip Protonation

Figure 2: The "Base Swing" purification strategy ensures removal of neutral starting materials without chromatography.

Troubleshooting Guide
  • Low Yield: Usually caused by moisture deactivating the

    
    . Ensure the catalyst smokes slightly in air (active) and isn't a white crust (inactive).
    
  • Oiling out during Acidification: The product may form an oil if the temperature is too high. Cool to <5°C before acidifying. If oil persists, extract back into EtOAc, dry, and recrystallize from Toluene/Heptane.

  • Positional Isomers: While C5 is favored, trace C4 isomers may exist. These are typically more soluble in the mother liquor during the final precipitation. Recrystallization from Acetone/Water (as used for the fluoro-analog) is effective for final polishing [1].

References

  • BenchChem. (2025).[6] Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog. Retrieved from (Analogous protocols for halogenated phenyl-oxovaleric acids).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Google Patents. (2007). Process for preparing an azetidinone such as ezetimibe.[1] WO 2007/017705 A1. Retrieved from (Detailed industrial protocol for 4-(4-fluorobenzoyl)butyric acid, the direct structural analog).

  • ChemicalBook. (2024). 4-(4-Fluorobenzoyl)butyric acid synthesis. Retrieved from (Stoichiometry and workup validation).

Disclaimer: This protocol involves hazardous chemicals (DCM, AlCl3, Chlorobenzenes). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for the Scale-Up Production of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is centered around the robust and well-established Friedel-Crafts acylation reaction. These application notes offer detailed procedural steps, critical process parameters, safety considerations, and purification protocols tailored for researchers, scientists, and drug development professionals. The aim is to facilitate a safe, efficient, and reproducible scale-up of this important chemical entity.

Introduction

This compound is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a trichlorinated phenyl ring and a keto-acid moiety, makes it a versatile precursor for a variety of complex organic molecules. The growing demand for pharmaceuticals derived from this intermediate necessitates the development of scalable and cost-effective synthetic procedures.

The primary synthetic route detailed herein is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1][2] While effective at the laboratory scale, the scale-up of Friedel-Crafts acylations presents unique challenges, including managing the exothermic nature of the reaction and handling corrosive and moisture-sensitive reagents.[3][4]

These application notes provide a systematic approach to address these challenges, ensuring a successful transition from laboratory-scale synthesis to pilot-plant or industrial-scale production.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a one-step Friedel-Crafts acylation reaction.

Reaction Scheme:

The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction of glutaric anhydride with aluminum chloride. This electrophile then attacks the electron-rich 1,2,3-trichlorobenzene ring to form the desired product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2,3-TrichlorobenzeneAnhydrous, ≥99%Sigma-AldrichStore under inert atmosphere.
Glutaric Anhydride≥98%Alfa AesarStore in a desiccator.
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99.99%Acros OrganicsHandle in a glovebox or under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse from a solvent purification system.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
TolueneACS GradeVWRFor recrystallization.
Detailed Step-by-Step Methodology (100 g Scale)

Safety First: This procedure involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]

  • Reactor Setup: Equip a 2 L, 3-necked round-bottom flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen to maintain anhydrous conditions.

  • Reagent Charging:

    • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (106 g, 0.8 mol, 2.2 eq).

    • Add anhydrous dichloromethane (500 mL) to the flask.

  • Formation of the Acylium Ion Complex:

    • In a separate flask, dissolve glutaric anhydride (41.5 g, 0.364 mol, 1.0 eq) in anhydrous dichloromethane (250 mL).

    • Transfer this solution to the dropping funnel.

    • Cool the aluminum chloride suspension to 0-5 °C using an ice-water bath.

    • Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.

  • Friedel-Crafts Acylation:

    • After the addition is complete, add 1,2,3-trichlorobenzene (66 g, 0.364 mol, 1.0 eq) dropwise via the dropping funnel over 30-45 minutes, again keeping the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Reaction Quench:

    • Prepare a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL) in a 4 L beaker.

    • CAUTION: The quenching process is highly exothermic. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

    • Rinse the reaction flask with a small amount of dichloromethane and add it to the quench beaker.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 150 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot toluene to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50-60 °C to a constant weight.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge AlCl3 and DCM to Reactor acylium_form Form Acylium Ion Complex (0-5 °C) reagents->acylium_form anhydride_sol Prepare Glutaric Anhydride in DCM anhydride_sol->acylium_form acylation Add 1,2,3-Trichlorobenzene (0-5 °C) acylium_form->acylation stir Stir at Room Temperature (12-16 h) acylation->stir quench Quench on Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate recrystallize Recrystallize from Toluene concentrate->recrystallize dry Dry Final Product recrystallize->dry

Caption: Overall workflow for the synthesis of this compound.

Application Notes for Scale-Up

Rationale Behind Procedural Choices
  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[7] Maintaining anhydrous conditions throughout the initial stages of the reaction is critical to prevent the deactivation of the catalyst and ensure optimal yield.

  • Order of Addition: Adding the glutaric anhydride to the aluminum chloride suspension before the 1,2,3-trichlorobenzene allows for the pre-formation of the acylium ion complex. This controlled generation of the electrophile helps to minimize side reactions.

  • Temperature Control: The Friedel-Crafts acylation is an exothermic reaction.[3] Maintaining a low temperature during the addition of reagents is crucial to control the reaction rate, prevent side reactions such as di-acylation, and ensure safety. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Stoichiometry of Aluminum Chloride: A stoichiometric excess of aluminum chloride is used because it forms a complex with both the carbonyl group of the glutaric anhydride and the ketone product.[8] This complexation deactivates the product towards further acylation.[9]

  • Quenching: The slow addition of the reaction mixture to an ice/acid mixture is a critical safety step to decompose the aluminum chloride complexes in a controlled manner. The acid helps to break up the aluminum salts and facilitate their dissolution in the aqueous phase.

Critical Process Parameters for Scale-Up
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale and Considerations
Reaction Vessel 250 mL Flask20 L Glass-lined ReactorMaterial of construction should be resistant to HCl and chlorinated solvents. Glass-lined steel is ideal.
Agitation Magnetic StirrerMechanical Agitator (Impeller)Efficient mixing is crucial for heat transfer and maintaining a homogeneous slurry of AlCl₃.
Temperature Control Ice BathJacketed Reactor with ChillerPrecise temperature control is paramount for safety and product quality. A reliable cooling system is essential.[4]
Reagent Addition Rate Manual (Dropping Funnel)Metering PumpA controlled addition rate is critical to manage the exotherm. A metering pump allows for precise and consistent addition.
Quenching Procedure Pouring into BeakerReverse Addition (Quench to Reactor)For larger scales, it is often safer to add the quench solution to the reaction mixture to better control the exotherm.
Troubleshooting
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time; ensure efficient stirring.
Moisture contaminationUse freshly opened anhydrous reagents and solvents; ensure glassware is properly dried.
Formation of By-products Reaction temperature too highImprove cooling efficiency; slow down the rate of addition.
Incorrect stoichiometryAccurately weigh all reagents.
Difficult Work-up Emulsion formationAdd more brine during washing; allow layers to separate for a longer period.
Incomplete decomposition of AlCl₃ complexEnsure sufficient acid is used in the quench; stir vigorously during quenching.

Safety and Handling

  • 1,2,3-Trichlorobenzene: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[6][10] Handle in a well-ventilated area and avoid creating dust.[11]

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing hydrogen chloride gas.[7] Handle in a dry environment, such as a glovebox or under an inert atmosphere. Wear appropriate respiratory protection.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[5][10][12]

Conclusion

The Friedel-Crafts acylation protocol detailed in these application notes provides a reliable and scalable method for the production of this compound. By carefully controlling the reaction parameters, particularly temperature and moisture, and adhering to the safety guidelines, researchers and production chemists can confidently and efficiently synthesize this valuable intermediate. The insights into the rationale behind the procedural choices and the troubleshooting guide are intended to empower users to adapt and optimize this process for their specific needs.

References

  • Cardillo, P., et al. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 7(6), 914-919. [Link]

  • ACS Publications. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Agilent. (2019). 1,2,3-Trichlorobenzene Standard - Safety Data Sheet. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1222 - 1,2,3-TRICHLOROBENZENE. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Protocols for the Safe Handling and Long-Term Storage of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Imperative for Rigorous Handling

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry and drug development, likely serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its molecular architecture, featuring a trichlorinated phenyl ring, a ketone, and a carboxylic acid moiety, suggests a high degree of reactivity and potential biological activity. This also implies potential toxicological properties that necessitate meticulous handling and storage protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond basic safety data sheets to provide in-depth, field-proven protocols. The causality behind each step is explained to ensure that these procedures become a self-validating system for safety and experimental integrity. Adherence to these protocols is critical not only for personnel safety but also for ensuring the chemical stability and purity of the compound, thereby safeguarding research outcomes.

Compound Profile and Hazard Analysis

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by analyzing its functional groups and data from structurally analogous compounds.

2.1 Predicted Physicochemical Properties

The compound's structure suggests it is a solid at room temperature, likely a white or off-white crystalline powder, with limited solubility in water but higher solubility in organic solvents.[2]

PropertyPredicted Value / CharacteristicRationale & Source Analogy
Physical Form White to off-white solid/powder.Based on similar aromatic carboxylic acids and ketones.[2]
Molecular Formula C₁₁H₉Cl₃O₃-
Molecular Weight 295.55 g/mol -
Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, DMF, Ketones, Alcohols).The carboxylic acid group provides some polarity, but the large, chlorinated aromatic ring imparts significant hydrophobicity.
Reactivity Acidic properties due to the carboxylic acid group. Reacts with bases. The ketone moiety offers another site for chemical modification.General chemical principles of carboxylic acids and ketones.[3][4]
Volatility Low. Vapors are not expected to be a primary hazard at room temperature, but dust can be generated.High molecular weight and solid form suggest a low vapor pressure.

2.2 Hazard Assessment and Classification

Based on SDS information for analogous chlorinated aromatic compounds and carboxylic acids, a conservative hazard profile should be assumed.[5][6]

  • Acute Toxicity (Oral): Assumed to be Toxic if swallowed . Chlorinated aromatics can exhibit significant toxicity.

  • Skin Corrosion/Irritation: Assumed to cause skin irritation .[5][6] Carboxylic acids can be irritating to the skin.

  • Eye Damage/Irritation: Assumed to cause serious eye irritation .[5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation .[5]

  • Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects .[6] Halogenated organic compounds are often persistent environmental pollutants.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all potential routes of exposure, including dermal contact, inhalation, and ingestion.[7][8]

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (inspected before use).Provides a barrier against dermal contact. Proper removal technique must be used to avoid contaminating skin.[5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne dust particles and potential splashes during solubilization.[8]
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.A fume hood provides primary containment to prevent inhalation of aerosolized dust.[8][9]

Chemical Handling Protocols

All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][10]

4.1 Step-by-Step Weighing and Aliquoting Protocol

  • Preparation: Don all required PPE as specified in Section 3.0. Ensure the chemical fume hood sash is at the appropriate working height.

  • Area Decontamination: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to remove any potential contaminants.

  • Static Control: Use an anti-static gun or ionizer on the weigh boat and spatula, especially in low-humidity environments. Fine powders can be highly susceptible to static, leading to loss of material and contamination of the workspace.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the approximate amount of the compound from the stock bottle to the weigh boat using a clean spatula.

    • Close the stock bottle immediately to prevent contamination and minimize exposure to atmospheric moisture.

    • Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a labeled, appropriate receiving vessel (e.g., vial or flask).

  • Cleanup: Using a soft brush, sweep any residual powder from the balance into a designated waste container. Wipe the spatula and work surface clean. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste stream.

4.2 Step-by-Step Solubilization Protocol

  • Solvent Selection: Based on the compound's predicted properties, select a suitable organic solvent (e.g., DMSO, DMF, Methanol). Ensure the solvent is compatible with the intended experimental system.

  • Procedure:

    • In the fume hood, add the selected solvent to the vessel containing the pre-weighed solid.

    • Use a vortex mixer or sonicator to aid dissolution. Gentle heating may be applied if necessary, but this should be done with caution in a well-ventilated area, away from ignition sources.[9]

    • Once fully dissolved, the stock solution is ready for use.

  • Labeling: The resulting solution container must be clearly labeled with the compound name, concentration, solvent, date of preparation, and preparer's initials.

4.3 Spill Management

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Contain: If the spill is small and manageable, use a chemical spill kit. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills.

  • Neutralize (if applicable): For acidic compounds, a weak base like sodium bicarbonate can be used to neutralize the spill area after initial absorption, but this should be done with caution.

  • Clean: Carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the area with an appropriate cleaning solution, followed by a final rinse.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[11]

Storage Protocols and Stability

Proper storage is paramount to maintaining the compound's integrity and ensuring laboratory safety.[12] The dual functionality of a carboxylic acid and an aromatic ketone dictates specific storage requirements.

5.1 Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8 °C (Refrigerated) To minimize thermal degradation and preserve long-term chemical stability. This is a common storage condition for complex organic molecules used as pharmaceutical standards.[13]
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen) if possible.To protect against moisture and oxidation, which can degrade the compound over time.[14]
Light Protect from light. Store in an amber vial or in a dark location.Aromatic compounds can be light-sensitive. Storing in the dark prevents photochemical degradation.[15]
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents leakage, contamination, and degradation. Glass is chemically inert to the compound.[2][11]

5.2 Chemical Incompatibility and Segregation

As a carboxylic acid, this compound must be segregated from incompatible materials to prevent dangerous reactions.[3][4]

Incompatible ClassExamplesHazard
Bases Sodium hydroxide, AminesExothermic neutralization reaction.
Oxidizing Agents Nitric acid, Peroxides, PermanganatesPotentially violent reaction.
Reactive Metals Sodium, Potassium, MagnesiumReaction can produce flammable hydrogen gas.[3]

Store this compound in a designated cabinet for corrosive or toxic materials, and not in a cabinet with bases or strong oxidizers.[4]

Workflow and Logic Diagrams

6.1 Handling and Solubilization Workflow

The following diagram illustrates the standard workflow from receiving the solid compound to preparing a stock solution.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_final Finalization Receive Receive & Log Compound Inspect Inspect Container Integrity Receive->Inspect PPE Don Appropriate PPE Inspect->PPE Weigh Weigh Solid Compound PPE->Weigh Transfer Transfer to Vial Weigh->Transfer Solubilize Add Solvent & Dissolve Transfer->Solubilize Label Label Stock Solution Solubilize->Label Cleanup Decontaminate & Clean Area Solubilize->Cleanup Store Store at 2-8°C Label->Store Waste Dispose of Waste Cleanup->Waste

Caption: Standard Operating Procedure for Weighing and Solubilizing the Compound.

6.2 Chemical Storage Segregation Logic

This diagram visualizes the necessary segregation of this compound from incompatible chemical classes.

cluster_incompatible Store Separately From: Compound 5-(3,4,5-Trichlorophenyl)- 5-oxovaleric acid Bases Bases (e.g., NaOH, Amines) Compound->Bases  Incompatible   Oxidizers Strong Oxidizers (e.g., Nitric Acid, Peroxides) Compound->Oxidizers  Incompatible   Metals Reactive Metals (e.g., Na, K, Mg) Compound->Metals  Incompatible  

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid (CAS: 75381-46-3). This compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, including isoxazoline-based antiparasitics (e.g., Lotilaner).

Synthesizing this keto-acid via the standard Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride presents a unique set of challenges. The symmetry—or lack thereof—in the starting material creates a battleground between steric hindrance and electronic directing effects, leading to specific impurity profiles that can derail downstream steps.

This guide moves beyond generic advice, addressing the specific regioisomeric and process-related impurities you will encounter in the lab or pilot plant.

Module 1: Diagnostic Overview

Before troubleshooting, confirm your impurity profile. The table below summarizes the most frequent "bad actors" in this specific synthesis.

Impurity TypeSpecific CompoundOriginDetection (HPLC/LC-MS)
Regioisomer (Critical) 5-(2,3,4-Trichlorophenyl)-5-oxovaleric acid Competitive acylation at the C4 position of 1,2,3-TCB.Close eluting peak (often RRT ~0.95 or ~1.05 depending on column).
Hydrolysis Product Glutaric Acid Hydrolysis of unreacted glutaric anhydride during quenching.Early eluting, broad peak (polar).
Starting Material 1,2,3-Trichlorobenzene Incomplete conversion or excess reagent.Late eluting, non-polar.
Inorganic Residue Aluminum species Incomplete removal of

catalyst.
Not visible on UV; requires ROI (Residue on Ignition) or ICP-MS.
Solvent Artifacts Nitrobenzene / Chlorinated Solvents Reaction solvent entrapment in crystal lattice.GC-HS (Headspace) required.

Module 2: Troubleshooting & FAQs

The Isomer Challenge: 3,4,5- vs. 2,3,4- Substitution

Q: I see a "shoulder" peak on my main HPLC peak that won't go away. Is this the regioisomer?

A: almost certainly. This is the 2,3,4-trichlorophenyl isomer.

  • The Mechanism: In 1,2,3-trichlorobenzene, the directing effects of the chlorines compete.

    • Position 5 (Target): Activated by the Chlorine at C2 (para-director). It is sterically open (flanked by H).

    • Position 4 (Impurity): Activated by the Chlorine at C1 (para-director) and C3 (ortho-director). Electronically, this position is often more activated than C5. However, it is sterically hindered by the adjacent Chlorine at C3.

  • The Outcome: While steric hindrance discourages attack at C4, the electronic activation is strong enough to produce significant amounts (5–15%) of the 2,3,4-isomer under standard conditions.

  • Action: You cannot easily separate these by flash chromatography. You must rely on fractional recrystallization . The 3,4,5-isomer typically has a higher melting point and better symmetry, making it less soluble in non-polar solvents than the "kinked" 2,3,4-isomer.

Q: My crude yield is high, but the melting point is broad (e.g., 95–110°C). What is happening?

A: A broad melting point indicates a solid solution of the target and the 2,3,4-isomer, or trapped glutaric acid.

  • Test: Wash a small sample with hot water. If the melting point sharpens significantly, your impurity was glutaric acid (water-soluble). If it remains broad, it is the regioisomer.

Process Control & Workup

Q: The reaction mixture turns into a solid black tar upon adding


. Is this normal? 

A: Friedel-Crafts acylations with glutaric anhydride often form a viscous "red oil" or complex. However, "black tar" suggests thermal degradation.

  • Fix: Control the exotherm. Add

    
     in portions at 0–5°C. Do not let the internal temperature spike above 10°C during addition. The complex formed is heat-sensitive. Only heat to reaction temperature (e.g., 40–60°C) after the addition is complete and the complex is well-dispersed.
    

Q: I have high Aluminum content (>500 ppm) in the final solid. How do I remove it?

A: Aluminum salts form sticky chelates with keto-acids. Standard water washes are insufficient.

  • Protocol: During the quench, use 1N HCl rather than water. Agitate vigorously for at least 1 hour. The acid breaks the Al-carbonyl complex.

  • Polishing: If Al persists, dissolve the crude acid in 1N NaOH (forming the sodium salt), filter off any insoluble Al-hydroxides, and then re-precipitate slowly with HCl.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the genesis of the critical impurities during the reaction phase.

ImpurityPathways cluster_legend Key Start 1,2,3-Trichlorobenzene + Glutaric Anhydride Target TARGET PRODUCT 5-(3,4,5-Trichlorophenyl)- 5-oxovaleric acid Start->Target Acylation at C5 (Sterically favored) Impurity_Iso IMPURITY (Regioisomer) 5-(2,3,4-Trichlorophenyl)- 5-oxovaleric acid Start->Impurity_Iso Acylation at C4 (Electronically active, sterically hindered) Impurity_Hyd IMPURITY (Hydrolysis) Glutaric Acid Start->Impurity_Hyd Moisture/Quench AlCl3 Catalyst: AlCl3 AlCl3->Start Activates Anhydride Legend Green = Target | Red = Impurity

Caption: Reaction pathways showing the competition between the C5 (target) and C4 (impurity) acylation sites on the 1,2,3-trichlorobenzene ring.

Module 4: Validated Experimental Protocols

Analytical Method (HPLC)

To reliably separate the 2,3,4-isomer from the 3,4,5-target, use this gradient method. Isocratic methods often fail to resolve the isomers.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B 2-15 min: 30% -> 80% B 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Trichlorobenzene absorption max)
Retention Glutaric Acid (~2 min), Target (~11.5 min), Isomer (~12.2 min)
Purification Strategy (Recrystallization)

If your crude purity is <95%, use this solvent system to reject the 2,3,4-isomer.

  • Solvent: Toluene : Heptane (1:2 ratio) OR Ethyl Acetate : Hexane.

  • Dissolution: Dissolve crude solid in minimum Toluene at 80°C.

  • Precipitation: Slowly add Heptane while stirring until turbidity persists.

  • Cooling: Cool slowly to Room Temperature (25°C) over 2 hours, then to 0–5°C for 1 hour.

    • Note: Rapid cooling traps the impurity. Slow crystal growth excludes the "kinked" 2,3,4-isomer.

  • Filtration: Filter cold. Wash cake with cold Heptane.

  • Drying: Vacuum oven at 45°C.

References

  • World Intellectual Property Organization. (2022). Process for lotilaner intermediate (WO2022016490A1).
  • National Institutes of Health (NIH). (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Retrieved from [Link]

  • PubChem. (2025).[1] 5-(3-Fluorophenyl)-5-oxovaleric acid (Analogous Compound Data). Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Drawing from established principles of physical chemistry and formulation science, this guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Root of the Solubility Issue

This compound is a molecule characterized by a rigid, trichlorinated phenyl ring and a carboxylic acid moiety. This combination of a highly hydrophobic aromatic core and a polar, ionizable functional group is the primary reason for its poor aqueous solubility. The lipophilic nature of the trichlorophenyl group dominates, leading to a tendency for the molecule to aggregate in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The poor aqueous solubility is due to the hydrophobic trichlorophenyl group. In acidic or neutral aqueous solutions, the carboxylic acid is protonated, making the entire molecule less polar and prone to precipitation.

Q2: I'm observing a film or precipitate on the surface of my cell culture media after adding the compound from a DMSO stock. What is happening?

A2: This is a common issue known as "carry-over" precipitation. When a concentrated DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the localized concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can sometimes aid dissolution, but it should be done with caution. Excessive heat can lead to degradation of the compound. It is generally a temporary solution, as the compound may precipitate out again upon cooling.

Q4: Are there any specific solvents I should avoid?

A4: Avoid using highly non-polar solvents if your final application is in an aqueous system, as this will exacerbate the precipitation issue upon dilution. Also, be mindful of solvent compatibility with your experimental system (e.g., cell toxicity).

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic approach to dissolving this compound, starting with the simplest methods and progressing to more advanced techniques.

Workflow for Solubilization

Caption: A logical workflow for dissolving this compound.

Detailed Protocols and Methodologies

Method 1: pH Adjustment

The ionizable carboxylic acid group is key to enhancing aqueous solubility. By increasing the pH of the solution to be at least 2 units above the estimated pKa (~4.5), the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

Protocol for pH-Adjusted Aqueous Stock Solution:

  • Initial Suspension: Weigh the desired amount of this compound and suspend it in a minimal amount of purified water.

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves and the pH is stable in the desired range (e.g., pH 7.0 - 7.5 for many biological experiments).

  • Final Volume Adjustment: Once dissolved, add purified water or your desired buffer to reach the final target concentration.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with your final solvent system.

Table 1: Recommended Starting Solvents

SolventTypeUse CaseConsiderations
DMSO Polar AproticHigh concentration stock solutionsCan be toxic to some cells at higher concentrations.
Ethanol Polar ProticStock solutions for in vitro assaysCan have biological effects; potential for evaporation.
PEG 400 PolymericNon-aqueous formulationsHigh viscosity; generally low toxicity.
Aqueous Buffers (pH > 6.5) AqueousDirect dissolution for some applicationsSolubility is highly dependent on pH.[1][2]
Method 2: Co-solvent Systems

If pH adjustment alone is insufficient or not desirable for your experimental setup, a co-solvent system can be employed. This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of the hydrophobic compound.

Protocol for Co-solvent Stock Solution:

  • Dissolution in Organic Solvent: Dissolve the this compound in a water-miscible organic solvent such as ethanol or propylene glycol.

  • Titration with Aqueous Phase: Slowly add the desired aqueous buffer to the organic solution while vortexing or stirring.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The goal is to find a ratio of organic solvent to aqueous buffer that keeps the compound in solution at the desired concentration.

  • Final Dilution: This co-solvent stock can then be carefully diluted into the final experimental medium.

Method 3: Use of Solubilizing Agents

For particularly challenging cases, the use of surfactants or other solubilizing excipients can be beneficial. These agents can form micelles or other complexes that encapsulate the hydrophobic compound and increase its apparent aqueous solubility.

Table 2: Common Solubilizing Agents

AgentClassMechanism
Polysorbate 80 (Tween® 80) Non-ionic SurfactantMicelle formation
Cremophor® EL Non-ionic SurfactantMicelle formation
Hydroxypropyl-β-cyclodextrin CyclodextrinInclusion complex formation

Protocol for Formulation with a Solubilizing Agent:

  • Prepare Excipient Solution: Prepare a solution of the chosen solubilizing agent in your desired aqueous buffer.

  • Add Compound: Add the this compound to the excipient solution.

  • Energy Input: Gentle heating and/or sonication may be required to facilitate the formation of the drug-excipient complex and achieve dissolution.

  • Equilibration: Allow the solution to equilibrate, typically with stirring, for a period of time to ensure stability.

Advanced Strategies: Solid Dispersions and Nanoparticle Formulations

For drug development applications where oral bioavailability is a key consideration, more advanced formulation strategies may be necessary. These techniques aim to increase the surface area of the drug and improve its dissolution rate.

  • Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid state.[1] Common methods to prepare solid dispersions include melting (fusion) and solvent evaporation.

  • Nanoparticle Formulation: Techniques such as nanoprecipitation or the use of solid lipid nanoparticles can be employed to create nanoscale particles of the drug, significantly increasing its surface area and dissolution velocity.

Logical Decision Tree for Troubleshooting

G start Compound Fails to Dissolve in Aqueous Buffer check_ph Is pH > pKa + 2? start->check_ph adjust_ph Adjust pH with Base (e.g., NaOH) check_ph->adjust_ph No still_insoluble Still Insoluble? check_ph->still_insoluble Yes adjust_ph->still_insoluble use_cosolvent Prepare Stock in Co-solvent (e.g., Ethanol/Water) still_insoluble->use_cosolvent Yes success Solubility Achieved still_insoluble->success No precipitation_on_dilution Precipitates on Dilution? use_cosolvent->precipitation_on_dilution solubilizing_agent Use Solubilizing Agent (e.g., Tween 80, Cyclodextrin) precipitation_on_dilution->solubilizing_agent Yes precipitation_on_dilution->success No solubilizing_agent->success advanced_formulation Consider Advanced Formulation (e.g., Solid Dispersion) solubilizing_agent->advanced_formulation If still problematic

Caption: A decision tree for troubleshooting solubility issues.

References

  • Patsnap Eureka. (2025, July 31).
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • Nanoparticle formulation strategies for hydrophobic drugs have been developed to address the growing number of new, strongly hydrophobic therapeutics. PMC.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Coupling Hydrazines, hydroxylamines and amines to carboxylic acids. Thermo Fisher Scientific.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed.
  • Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. PMC.
  • Solubilization techniques used for poorly w
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Solubility for Common Extractable Compounds.
  • Dissolution Method Development for Poorly Soluble Compounds.
  • Synthesis of Hydrophobic Starch Esters by Reaction of Starch with Various Carboxylic Acid Imidazolides.
  • 5-Chlorovaleric acid. Chem-Impex.
  • 5-CHLOROVALEROYL CHLORIDE.
  • Carboxylic acid ligands used for constructing hydrophobic MOFs.
  • 5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID | 75381-46-3. ChemicalBook.
  • 5-Chlorovaleric acid, 4-chlorophenyl ester - Chemical & Physical Properties. Cheméo.
  • 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid.
  • 75381-46-3|5-(3-Chlorophenyl)-5-oxovaleric acid|BLD Pharm.
  • 5-(3-Chlorophenyl)-5-oxovaleric acid | CAS 75381-46-3. SCBT.
  • 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H11FO3 | CID 2759127. PubChem.
  • Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. (2021, March 25). MDPI.

Sources

Technical Bulletin: Thermal Stability of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Stability & Application Support Center . You have reached the Tier-3 Technical Desk for Aryl-Keto Acid Intermediates .

Below is the comprehensive technical guide for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid , specifically addressing thermal degradation profiles, troubleshooting unknown impurities, and analytical mitigation strategies.

Product Code: TC-OVA-5 (Internal Reference) Chemical Class:


-Keto Acid / Aroylvaleric Acid
Primary Application:  Intermediate for heterocycle synthesis (e.g., pyridazinones) and specialized enzyme inhibitors.

Executive Summary of Thermal Behavior

Under thermal stress (>60°C), this compound (hereafter TC-OVA ) exhibits a non-linear degradation profile. Unlike simple carboxylic acids, the presence of the carbonyl group at the


-position (C5) creates a "chemical trap," facilitating intramolecular reactions that are often mistaken for simple decomposition.

Key Insight: The primary degradation mechanism is not fragmentation, but cyclodehydration . The electron-withdrawing nature of the trichlorophenyl ring enhances the electrophilicity of the ketone, accelerating the formation of the enol lactone .

Degradation Pathways & Mechanistic Analysis[1][2][3][4][5][6]

Pathway A: Intramolecular Cyclodehydration (Major)

This is the dominant pathway observed during drying processes or heated storage. The molecule undergoes ring closure to form an enol lactone.

  • Product: 6-(3,4,5-Trichlorophenyl)-3,4-dihydro-2H-pyran-2-one.

  • Trigger: Heat > 50°C, acidic environment, or prolonged storage in solution.

  • Observation: Appearance of a less polar peak (higher Retention Time on Reverse Phase HPLC).

Pathway B: Decarboxylation (Minor/High Energy)

At temperatures exceeding 140°C (or in the presence of metal ions), the carboxyl group is lost.

  • Product: 1-(3,4,5-Trichlorophenyl)butan-1-one.

  • Trigger: Pyrolysis conditions or GC injection port thermal shock.

Pathway C: Oxidative Cleavage (Trace)

In the presence of oxygen and light, the benzylic-like position (alpha to the ketone) can oxidize.

  • Product: 3,4,5-Trichlorobenzoic acid (via C-C bond scission).

Visualizing the Degradation Logic

The following diagram illustrates the kinetic competition between these pathways.

DegradationPathways Start 5-(3,4,5-Trichlorophenyl)- 5-oxovaleric acid (TC-OVA) Lactone Major Degradant (DP-1) Enol Lactone (Cyclized) Start->Lactone Heat (>60°C) - H2O (Fast) Decarb Minor Degradant (DP-2) Propyl Ketone (Decarboxylated) Start->Decarb Pyrolysis (>140°C) - CO2 Oxidation Trace Degradant (DP-3) Benzoic Acid Deriv. (Oxidized) Start->Oxidation O2 / UV Light Lactone->Start Hydrolysis (pH > 8)

Figure 1: Thermal degradation network of TC-OVA. Note the reversibility of the lactone formation under basic conditions.

Troubleshooting Guide (FAQ Format)

Scenario 1: "Ghost" Peak in HPLC

Q: I see a new impurity peak at RRT ~1.2–1.3 after drying my sample at 60°C. It disappears when I re-dissolve in basic buffer. What is it?

A: This is the Enol Lactone (DP-1) .

  • Mechanism: The drying process removed water, driving the equilibrium toward the cyclized lactone form.

  • Confirmation: The lactone is less polar than the parent acid (lacking the free -COOH and H-bond donor), causing it to elute later on RP-HPLC.

  • Fix: This is often a "reversible artifact." If your downstream chemistry involves basic conditions (e.g., NaOH), the lactone will ring-open back to the active TC-OVA species. You may not need to discard the batch.

Scenario 2: Assay Drop in GC Analysis

Q: My LC purity is 99%, but my GC assay shows only 90% and multiple peaks. Why?

A: You are inducing thermal degradation inside the injector .

  • Mechanism:

    
    -Keto acids are thermally unstable in GC injection ports (200°C+). They rapidly dehydrate to the lactone or decarboxylate (DP-2) before reaching the column.
    
  • Fix: Do not use direct injection GC for potency assignment of this molecule. Use HPLC-UV or derivatize the sample (e.g., methylation with TMS-diazomethane) to "lock" the carboxylic acid as an ester before GC analysis.

Scenario 3: Color Change

Q: The white powder turned slightly yellow/amber after heating. Is this significant?

A: Yes, but likely trace.

  • Mechanism: The yellowing usually indicates trace formation of conjugated oligomers or oxidation products (DP-3). The trichlorophenyl ring is electron-deficient, making the system susceptible to forming charge-transfer complexes if trace amines are present.

  • Action: Check absorbance at 420 nm. If <0.1 AU, it is likely cosmetic. If high, check for oxidative cleavage products (Trichlorobenzoic acid).

Analytical Reference Data

Use the table below to identify peaks in your chromatograms.

Compound IDStructure NameRelative Retention Time (RRT)*Characteristic
TC-OVA This compound1.00 Parent Peak
DP-1 6-(3,4,5-Trichlorophenyl)-3,4-dihydro-2H-pyran-2-one1.25 - 1.35 Non-polar, UV max similar to parent
DP-2 1-(3,4,5-Trichlorophenyl)butan-1-one1.50+ Loss of Carbonyl UV shoulder
DP-3 3,4,5-Trichlorobenzoic acid0.40 - 0.60 Highly polar, acidic

*Note: RRT values are approximate based on a standard C18 column with Water/Acetonitrile (0.1% TFA) gradient.

Recommended Experimental Protocols

Protocol A: Reversibility Test (Validating DP-1)

Use this to confirm if an impurity is the benign lactone or a permanent degradant.

  • Prepare Sample: Dissolve 10 mg of the degraded material in 1 mL Acetonitrile.

  • Split: Divide into two vials (Vial A and Vial B).

  • Treat Vial A (Control): Add 100 µL Water.

  • Treat Vial B (Base): Add 100 µL 0.1 N NaOH. Shake for 15 minutes.

  • Neutralize Vial B: Add 100 µL 0.1 N HCl (to match matrix for HPLC).

  • Analyze: Inject both.

    • Result: If the impurity peak at RRT 1.3 disappears in Vial B and the Area of TC-OVA increases, the impurity is the Enol Lactone .

Protocol B: Storage & Handling

To minimize degradation:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Argon or Nitrogen blanket (prevents oxidative trace DP-3).

  • Drying: Do not oven dry >45°C. Use Vacuum Desiccation over

    
     at ambient temperature.
    

References

  • General Chemistry of

    
    -Keto Acids: 
    
    • Jones, G. (2011). "The Knoevenagel Condensation and Related Reactions." Organic Reactions.[1] The cyclization of

      
      -keto acids to unsaturated lactones is a fundamental equilibrium described in classic carbonyl chemistry.
      
    • Source:

  • Friedel-Crafts Acylation Byproducts

    • Olah, G. A. (1973). "Friedel-Crafts and Related Reactions." Interscience Publishers.
    • Source:

  • Analytical Behavior of Keto-Acids

    • Snyder, L. R., et al. (2012). "Practical HPLC Method Development.
    • Source:

  • Thermal Stability of Chlorinated Aromatics

    • Safe, S., & Hutzinger, O. (1973). "Mass Spectrometry of Pesticides and Pollutants.
    • Source:

Sources

removing unreacted starting materials from 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TCVA-001 Status: Active Topic: Removal of Unreacted Starting Materials (1,2,3-Trichlorobenzene & Glutaric Anhydride) Applicable Synthesis: Friedel-Crafts Acylation

Diagnostic Overview

Successful isolation of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid requires exploiting the distinct physicochemical properties of the three primary components in your crude reaction mixture.

Your crude mixture likely contains:

  • The Target: An amphiphilic keto-acid (Lipophilic head, Hydrophilic tail).

  • Impurity A (1,2,3-Trichlorobenzene - TCB): The starting arene. Highly lipophilic, non-ionizable, volatile solid (mp ~53°C).

  • Impurity B (Glutaric Acid): Hydrolyzed excess glutaric anhydride. Highly water-soluble di-acid.

  • Impurity C (Aluminum Salts): Inorganic byproducts from the AlCl₃ catalyst.

The Separation Logic:

  • To remove TCB: We utilize pH-dependent solubility . The target molecule becomes water-soluble at high pH (forming a carboxylate salt), while TCB remains an insoluble organic solid/oil.

  • To remove Glutaric Acid: We utilize intrinsic water solubility . Upon re-acidification, the lipophilic target precipitates, while the highly polar glutaric acid remains dissolved in the aqueous mother liquor.

Component Property Matrix[1][2]
ComponentRoleSolubility (Acidic/Neutral Water)Solubility (Basic Water pH > 10)Solubility (Organic Solvents)
This compound Target Insoluble (Precipitates)Soluble (as Carboxylate)Soluble
1,2,3-Trichlorobenzene (TCB) Starting MaterialInsolubleInsolubleVery Soluble
Glutaric Acid Hydrolyzed ReagentVery Soluble (>600 g/L)Soluble (as Dicarboxylate)Soluble (Polar organics)

Primary Protocol: The "pH Swing" Extraction

Recommended for gross removal of TCB and Aluminum salts.

This protocol uses a chemically active extraction to pull the product into the water phase, leaving TCB behind in the organic wash, and then precipitates the product to leave glutaric acid behind.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • 2M NaOH or 10% Na₂CO₃ solution

  • Dichloromethane (DCM) or Toluene (for washing)

  • 6M HCl (for acidification)

  • Deionized Water

Workflow Diagram

ExtractionWorkflow Crude Crude Reaction Mixture (Target + TCB + Al Salts) BaseStep Add 2M NaOH (pH > 10) Stir 30 mins Crude->BaseStep Filter1 Filtration (Celite) Remove Al(OH)3 sludge BaseStep->Filter1 WashStep Wash Aqueous Layer with DCM x 2 Filter1->WashStep OrganicWaste Organic Layer (Waste) Contains: TCB (Starting Material) WashStep->OrganicWaste Extracts TCB AqueousLayer Aqueous Layer (Keep) Contains: Target-Na salt + Glutarate WashStep->AqueousLayer Acidify Acidify with 6M HCl to pH < 2 AqueousLayer->Acidify Precipitate Precipitation Acidify->Precipitate FinalFilter Vacuum Filtration & Water Wash Precipitate->FinalFilter MotherLiquor Filtrate (Waste) Contains: Glutaric Acid FinalFilter->MotherLiquor Removes Glutaric Acid Product Solid Product This compound FinalFilter->Product

Caption: Logical flow for the selective isolation of the keto-acid target using pH-dependent solubility switching.

Step-by-Step Procedure
  • Quench & Dissolution:

    • Quench your Friedel-Crafts reaction mixture with ice-water/HCl as standard to break the Aluminum complex.

    • Extract the crude organic material into DCM or Ethyl Acetate. Evaporate the solvent to obtain the Crude Solid/Oil .

  • Basification (Target Solubilization):

    • Suspend the crude residue in 2M NaOH .

    • Why: The carboxylic acid deprotonates (pKa ~4.8), forming the sodium salt which dissolves in water. TCB (no acidic protons) remains an undissolved oil or solid suspension.

    • Tip: If a gelatinous precipitate forms, this is likely Aluminum Hydroxide. Filter the alkaline solution through a Celite pad to remove it.

  • Organic Wash (TCB Removal):

    • Transfer the basic aqueous solution to a separatory funnel.

    • Wash with Dichloromethane (DCM) or Toluene (2 x volume of aqueous layer).

    • Critical Step: Shake vigorously.[1] The TCB will partition into the organic layer.

    • Discard the organic layer (Bottom layer if using DCM; Top if using Toluene).

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl while stirring until pH reaches ~1-2.

    • The target molecule will precipitate as a white/off-white solid.

    • Note: Glutaric acid is highly soluble in water (63.9 g/100mL). At typical reaction concentrations, it will stay in solution and not precipitate.

  • Filtration & Wash:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with cold water. This flushes away any residual Glutaric acid trapped in the crystal lattice.

    • Dry the solid under vacuum.

Secondary Protocol: Recrystallization (Polishing)

Use this if the product remains colored or if HPLC shows trace TCB (<5%).

Because the target molecule has a polar tail and a non-polar head, "mixed solvent" systems work best.

Option A: Toluene (Best for removing TCB)

  • Dissolve the dried solid in boiling Toluene.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Mechanism: TCB is extremely soluble in cold toluene and will stay in the mother liquor. The keto-acid is less soluble in cold aromatic solvents and will crystallize.

Option B: Ethanol/Water (Best for removing inorganic salts/Glutaric acid)

  • Dissolve solid in minimum hot Ethanol.

  • Add hot water dropwise until turbidity just persists.

  • Cool to crystallize.

Troubleshooting & FAQ

Q: My product is oiling out instead of precipitating during acidification. What is wrong?

A: This is usually caused by solvent entrapment or impurities lowering the melting point .

  • Fix: Ensure you removed all DCM/Toluene from the aqueous layer before acidifying. Trace organic solvent acts as a plasticizer.

  • Fix: Seed the oily mixture with a crystal of pure product if available.

  • Fix: Scratch the glass side of the beaker with a glass rod to induce nucleation.

Q: I can still smell the "mothball" odor of 1,2,3-trichlorobenzene.

A: TCB has a low odor threshold. If washing didn't work, utilize its volatility.

  • Steam Distillation: Before the final acidification (while product is still in base), you can steam distill the aqueous solution. TCB will co-distill with water; the salt of your product will not.

  • High Vacuum: Dry the final solid in a vacuum oven at 40°C. TCB sublimes relatively easily under high vacuum.

Q: How do I ensure I don't lose my product during the organic wash?

A: The pKa of this compound is approximately 4.8 .

  • Ensure your aqueous phase is at pH > 10 before washing with organics. At pH 10, the ratio of [Ionized]:[Unionized] is >100,000:1, meaning 99.99% of your product is safely in the water layer.

Q: The solid is grey/pink.

A: This indicates Aluminum salts or oligomerization .

  • Fix: During the basic phase (Step 2 of Primary Protocol), treat the solution with activated charcoal, stir for 15 minutes, and filter through Celite before acidifying.

References

  • Friedel-Crafts Acylation Mechanisms & Workup

    • Source: Sigma-Aldrich Technical Library. "Friedel–Crafts Acylation."[1][2][3][4][5]

  • Physical Properties of 1,2,3-Trichlorobenzene

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6895, 1,2,3-Trichlorobenzene.[6]

    • URL:[Link]

  • Acidity Data (pKa)

    • Source: Bordwell pKa Table (Acidity in Water/DMSO).[7]

    • URL:[Link]

  • Solubility of Glutaric Acid

    • Source: NIH PubChem Compound Summary for CID 743, Glutaric Acid.
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. The following information is structured in a question-and-answer format to directly address potential issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and initial steps for crystallizing this compound.

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: Understanding the molecule's structure is the first step to designing a successful crystallization protocol. Key features include:

  • Aromatic Keto-Acid Structure: The molecule possesses both a ketone and a carboxylic acid functional group. The carboxylic acid can form strong hydrogen-bonded dimers, which often facilitates crystallization.[1] The aromatic ring can participate in pi-stacking interactions.

  • High Molecular Weight and Polychlorination: The presence of three chlorine atoms on the phenyl ring significantly increases the molecular weight and alters its electronic properties and solubility profile compared to simpler analogs.[2][3]

  • Conformational Flexibility: The valeric acid chain introduces a degree of flexibility, which can sometimes hinder the ordered packing required for a stable crystal lattice.[4]

Q2: I have my crude product. Where do I begin with selecting a crystallization solvent?

A2: A systematic solvent screening is the most effective starting point. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5]

A good rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[6] Given the keto and carboxylic acid moieties, polar solvents should be investigated first.

Recommended Initial Solvent Screening Panel:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood potential for hydrogen bonding with the carboxylic acid.[7]
Ketones Acetone, 2-Butanone (MEK)"Like-dissolves-like" principle with the ketone group.
Esters Ethyl AcetateMedium polarity, often a good balance of solubility.
Ethers Tetrahydrofuran (THF), DioxaneCan dissolve a range of polar compounds.
Aromatic TolueneMay promote crystallization through pi-stacking interactions.[6]
Water (As an anti-solvent)The compound is likely insoluble in water, making it a good candidate for anti-solvent crystallization.[5][7]

Section 2: Troubleshooting Guide: Common Crystallization Problems

This section provides in-depth solutions to specific problems you may encounter during the crystallization process.

Problem 1: My compound "oils out" instead of forming crystals upon cooling.
Q3: What is "oiling out" and why is it happening?

A3: Oiling out, or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid (an oil) instead of a solid.[8][9] This is often a result of excessively high supersaturation, where the concentration of the solute is so high that the system favors the kinetically faster formation of a disordered liquid phase over an ordered crystal lattice.[8][10] Key causes include:

  • The melting point of the compound (or its impure form) is lower than the temperature of the solution.[9][11]

  • The cooling rate is too rapid, not allowing time for nucleation and ordered growth.[8]

  • The chosen solvent is too effective, leading to very high concentrations at the boiling point.[12]

Q4: How can I prevent my compound from oiling out?

A4: The primary strategy is to control and reduce the level of supersaturation.[10][13]

Protocol: Mitigating Oiling Out

  • Re-heat and Dilute: If an oil has formed, re-heat the solution until the oil fully redissolves. Add 10-20% more solvent to decrease the overall concentration.[9][11]

  • Slow Down the Cooling: This is the most critical step. Do not place the hot flask directly on the benchtop or in an ice bath. Instead, allow it to cool slowly to room temperature. Insulating the flask (e.g., in a Dewar or a box filled with cotton) can promote the slow formation of high-quality crystals.[12]

  • Use a Seed Crystal: If you have a small amount of solid material, add a single seed crystal to the slightly cooled, supersaturated solution. This provides a template for ordered growth, bypassing the energy barrier for primary nucleation.[9][10]

  • Lower the Crystallization Temperature: Try cooling the solution to a lower final temperature (e.g., 4 °C or -20 °C) after it has slowly reached room temperature. This may be necessary if the compound remains too soluble.

  • Change the Solvent System: If oiling persists, the solvent may be unsuitable. Try a solvent in which the compound is slightly less soluble at high temperatures, or use a mixed-solvent system.[8]

Problem 2: No crystals are forming, even after the solution has cooled completely.
Q5: My solution is clear and at room temperature, but nothing has crystallized. What should I do?

A5: This indicates that your solution is stable and not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Workflow for Failure to Crystallize

G start Cooled Solution is Clear scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal of the compound scratch->seed If no crystals form evaporate Reduce solvent volume (boil off or use rotary evaporator) seed->evaporate If no crystals form cool_lower Cool to a lower temperature (e.g., ice bath, freezer) evaporate->cool_lower After reducing volume reassess Re-evaluate solvent choice. Consider anti-solvent addition. cool_lower->reassess If still no crystals

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can serve as nucleation sites.[11]

  • Add a Seed Crystal: As mentioned previously, adding a tiny speck of the solid product can initiate crystal growth.[9]

  • Increase Concentration: The most common reason for crystallization failure is using too much solvent.[11] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[9]

  • Utilize an Anti-Solvent: This technique, also known as solvent layering or vapor diffusion, is highly effective.[12][14]

Protocol: Anti-Solvent Crystallization by Vapor Diffusion This method is excellent for small quantities and for compounds that are difficult to crystallize.[12][15]

  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) in a small, open vial.

  • Place this small vial inside a larger, sealable jar that contains a layer of a "poor" or "anti-solvent" (e.g., hexane or water). The compound must be insoluble in the anti-solvent.

  • Seal the larger jar. Over time, the volatile anti-solvent will slowly diffuse into the good solvent.[14]

  • This gradual change in solvent composition will slowly reduce the solubility of your compound, promoting slow and controlled crystal growth.

G Vapor Diffusion Crystallization Setup cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Compound dissolved in 'good' solvent (e.g., Acetone) antisolvent 'Anti-solvent' layer (e.g., Hexane) bottom_jar diffusion_arrow < < < < < < < < diffusion_arrow->solution Vapor Diffusion

Caption: Diagram of a vapor diffusion setup.

Problem 3: The crystals are very fine, like powder, or the yield is very low.
Q6: Why did my crystallization result in a fine powder instead of larger crystals?

A6: The formation of a fine powder or very small needles is typically a sign of rapid crystallization.[9][12] When supersaturation is achieved too quickly, a massive number of nuclei form simultaneously, but none have the opportunity to grow large before the solute is depleted from the solution. To obtain larger crystals, slow down the cooling process as described in Q4. Using slightly more solvent than the bare minimum can also help by keeping the compound soluble for longer during the cooling phase.[9]

Q7: My crystal yield is poor. How can I improve it?

A7: A low yield is often a trade-off for high purity. However, several factors can be optimized:

  • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[9][11] Use only the minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Make sure the solution has been cooled sufficiently. Check the solubility data if available; sometimes cooling in an ice bath or refrigerator is necessary to maximize the amount of product that crystallizes out.

  • Minimize Transfer Losses: During hot filtration (if performed to remove insoluble impurities), product can crystallize prematurely on the filter paper or funnel. Ensure the funnel is pre-heated and use a small amount of hot solvent to wash any crystallized product through.[9]

Section 3: References

  • BenchChem Technical Support. (n.d.). Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from BenchChem.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo.

  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from BOC Sciences.

  • Gani, R., & Afzal, W. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Varvoglis, A., & Zolfigol, M. A. (2017). Small Molecules in Solids. Basicmedical Key.

  • Esteve, V. (n.d.). Crystallization of small molecules.

  • Liang, J. K. (n.d.). Small Molecule Crystallisation. Scribd.

  • EPFL. (n.d.). Guide for crystallization.

  • Smith, A. M., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC.

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.

  • O'Mahony, M., & Rasmuson, Å. C. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Molecular Pharmaceutics.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.

  • N.A. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.

  • Moore, C. E. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

  • Svärd, M., & Rasmuson, Å. C. (2016). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.

  • N.A. (n.d.). Exp 2 - Crystallization.

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. ResearchGate.

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science.

  • MilliporeSigma. (n.d.). 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid.

  • Meudt, A., et al. (2012). Process for preparing α-keto acids and derivatives thereof. Google Patents.

  • Wang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

  • Irie, M., et al. (2007). PROPERTIES OF THE KETO AMIDES FORMED BY AMINOLYSIS OF 3,7-DIARYLPYRANO[4,3-c]PYRAN.

  • Cheméo. (n.d.). 5-Chlorovaleric acid, 4-chlorophenyl ester - Chemical & Physical Properties.

  • U.S. Environmental Protection Agency. (n.d.). 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid Properties. EPA CompTox Chemicals Dashboard.

  • ChemicalBook. (n.d.). 5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID.

  • BLD Pharm. (n.d.). 5-(3-Chlorophenyl)-5-oxovaleric acid.

  • Pharmaffiliates. (n.d.). (S)-3-Methyl-5-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)thiophene-2-carboxylic Acid.

  • Chem-Impex. (n.d.). 5-(4-Fluorophenyl)-5-oxopentanoic acid.

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.

  • MilliporeSigma. (n.d.). 5-(4-chlorophenyl)-5-oxo-pentanoic acid.

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Fragmentation of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a functionalized aromatic keto-acid often encountered as a metabolite of polychlorinated benzenes or as a synthetic intermediate in drug discovery. Its structural duality—possessing both a highly chlorinated aromatic ring and a polar carboxylic acid tail—creates a unique analytical challenge.

This guide compares two primary mass spectrometry workflows: Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS/MS) . While EI provides a definitive structural fingerprint through high-energy fragmentation, ESI offers superior sensitivity for biological matrices. This document details the fragmentation pathways, expected ion clusters, and decision criteria for selecting the optimal method.

Part 1: Structural Analysis & Theoretical Basis

The Molecule
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  293.9617 Da
    
  • Structural Motifs:

    • 3,4,5-Trichlorophenyl group: A distinct isotopic fingerprint generator.

    • Ketone (C5 position): The site of

      
      -cleavage.
      
    • Valeric Acid Chain: Provides

      
      -hydrogens necessary for McLafferty rearrangement.
      
The Chlorine Isotope Signature

The presence of three chlorine atoms creates a mandatory validation check. Any identified fragment containing the aromatic ring must exhibit the specific cluster ratios dictated by the natural abundance of


 (75.8%) and 

(24.2%).

Table 1: Theoretical Isotope Pattern for the Molecular Ion (


) 
Ion Composition Relative Abundance (Approx) Diagnostic Value

| M |


 | 100%  | Base Peak of Cluster |
| M+2  | 

| ~96% | Almost equal height to M | | M+4 |

| ~31% | Distinct "step down" | | M+6 |

| ~3% | Trace confirmation |

Expert Insight: If your spectrum does not match this 100:96:31:3 pattern for the parent ion, you have misidentified the compound or have co-eluting interferences.

Part 2: Comparative Analysis of Fragmentation Modes

Scenario A: Electron Ionization (EI) - The Structural Fingerprint

Best For: Impurity profiling, synthesis verification, and library matching. Mechanism: Hard ionization (70 eV) induces extensive fragmentation.

Key Pathways (EI):
  • Alpha-Cleavage (

    
    -cleavage):  The bond between the carbonyl carbon and the alkyl chain breaks. The charge is retained on the aromatic acylium ion due to resonance stabilization.
    
    • Fragment: 3,4,5-trichlorobenzoyl cation (

      
      , m/z 207/209/211).
      
  • McLafferty Rearrangement: The

    
    -hydrogen on the valeric acid chain (C3 relative to the carboxyl, or C4 relative to the ketone) transfers to the ketone oxygen, followed by 
    
    
    
    -cleavage.
    • Fragment: Enol radical cation of 3,4,5-trichloroacetophenone (m/z 222/224).

Scenario B: Electrospray Ionization (ESI) - The Sensitivity Choice

Best For: Quantitation in biological fluids (plasma/urine), pharmacokinetic studies. Mechanism: Soft ionization (Negative Mode) yields the deprotonated molecular ion


.
Key Pathways (ESI- CID):
  • Decarboxylation: Loss of neutral

    
     from the carboxylic acid tail.
    
    • Transition: m/z 293

      
       249.
      
  • Combined Loss: Simultaneous loss of

    
     and 
    
    
    
    (common in ortho/meta chlorinated aromatics).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation mechanisms.

FragmentationPathway cluster_EI Electron Ionization (70 eV) cluster_ESI ESI (Negative Mode) MS/MS M Molecular Ion (M+) m/z 294 (EI) / 293 (ESI-) Alpha Alpha Cleavage (Trichlorobenzoyl Cation) m/z 207, 209, 211 M->Alpha EI: C-C Bond Break McLafferty McLafferty Rearrangement (Enol Radical Cation) m/z 222, 224 M->McLafferty EI: Gamma-H Transfer Decarbox Loss of CO2 [M-H-44]- m/z 249 M->Decarbox ESI-: CID Fragmentation Neutral_Alkene Neutral Loss: Acrylic Acid deriv. McLafferty->Neutral_Alkene DeepFrag Loss of HCl + CO2 Secondary Fragment m/z 213 Decarbox->DeepFrag High Energy CID

Figure 1: Mechanistic divergence between EI (structural cleavage) and ESI (neutral losses).

Part 4: Experimental Protocols & Data

Method Selection Workflow

Use this logic gate to determine the correct instrument for your analysis.

MethodSelection Start Sample Type? Pure Pure Standard / Synthesis Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio EI_Route Select EI-GC/MS Pure->EI_Route Need Structure ID ESI_Route Select ESI-LC/MS/MS Bio->ESI_Route Need Sensitivity

Figure 2: Decision tree for selecting the ionization method.

Detailed Experimental Parameters
Protocol A: EI-GC/MS (Structural Confirmation)
  • Inlet: 250°C, Splitless mode (1 min).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Derivatization: Optional but recommended. Treat with BSTFA + 1% TMCS at 60°C for 30 min to convert the carboxylic acid to a TMS ester. This improves peak shape and volatility.

    • Note: If derivatized, the molecular ion will shift by +72 Da (TMS group).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1]

Protocol B: ESI-LC/MS/MS (Quantification)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm.

  • Ionization: Negative Mode (ESI-).

  • MRM Transitions (Self-Validating):

    • Quantifier: 292.9

      
       248.9 (Loss of 
      
      
      
      ).
    • Qualifier: 292.9

      
       212.9 (Loss of 
      
      
      
      +
      
      
      ).
Comparative Data Summary

Table 2: Expected Fragment Ions by Method

FeatureEI-GC/MS (Underivatized)ESI-LC/MS (Negative)
Parent Ion m/z 294 (

, weak intensity)
m/z 293 (

, high intensity)
Base Peak m/z 207 (Trichlorobenzoyl cation)m/z 249 (

)
Key Fragment 2 m/z 222 (McLafferty product)m/z 213 (Deep fragmentation)
Isotope Pattern Distinct 3-Cl pattern on m/z 207Preserved on parent, lost in deep fragments
Interference Risk Low (Spectral fingerprinting)High (Matrix suppression possible)

Part 5: References

  • McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.[1][2][7][9] Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][6][12][13] (General principles for aromatic ketones and carboxylic acids). Link

  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).[1][4][9][14]Link

  • Gross, M. L. (2004).[2] Focus in honor of Fred McLafferty... for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[2] Link

Sources

A Comparative Guide to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid and Its Dichlorophenyl Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Medicinal Chemistry

In the landscape of drug design and development, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Among the various chemical modifications, halogenation—specifically the introduction of chlorine atoms—stands out as a powerful tool for modulating a molecule's physicochemical and biological properties. The presence, number, and position of chlorine atoms on an aromatic ring can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth, objective comparison of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid and its dichlorophenyl analogs, offering a critical analysis for researchers, scientists, and drug development professionals. While direct head-to-head biological studies on this specific series are not extensively documented, this guide synthesizes available data, established medicinal chemistry principles, and validated experimental protocols to provide a predictive and practical comparison.

The core structure, a phenyl-oxovaleric acid scaffold, is a versatile starting point. The addition of chlorine atoms creates distinct analogs with potentially divergent biological activities, ranging from antimicrobial to anticancer and anticonvulsant properties.[3][4] This document will explore the synthesis, physicochemical characteristics, and potential structure-activity relationships (SAR) of these compounds, providing the foundational knowledge necessary for their rational application in research.

Synthesis and Characterization: A Unified Approach

The most common and efficient route for synthesizing these aryl oxovaleric acids is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of a chlorinated benzene derivative (e.g., 1,2,3-trichlorobenzene or 1,2-dichlorobenzene) with glutaric anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_process Reaction Steps R1 Chlorinated Benzene (e.g., 1,2,3-Trichlorobenzene) P1 Formation of Acylium Ion Intermediate R1->P1 R2 Glutaric Anhydride R2->P1 R3 Anhydrous AlCl₃ (Lewis Acid Catalyst) R3->P1 activates P2 Electrophilic Aromatic Substitution P1->P2 P3 Reaction Quenching (Ice + HCl) P2->P3 P4 Extraction & Purification (e.g., Recrystallization) P3->P4 Product Target Compound 5-(Chlorophenyl)-5-oxovaleric acid P4->Product

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

The choice of the starting chlorinated benzene directly determines the final product. For instance, using 1,2-dichlorobenzene yields 5-(3,4-dichlorophenyl)-5-oxovaleric acid.[1] The final products are typically purified via recrystallization.

Characterization of these halogenated compounds relies on a suite of standard analytical techniques to confirm their structure and assess purity.[5] Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the substitution pattern on the phenyl ring.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing halogenated organic compounds.[6]

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and chlorine, providing further evidence of the compound's identity and purity.

Comparative Physicochemical Properties

The number and position of chlorine atoms are critical determinants of a molecule's physical properties, which in turn govern its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The transition from a dichlorophenyl to a trichlorophenyl analog introduces predictable changes.

Property5-(3,4-Dichlorophenyl)-5-oxovaleric acidThis compoundRationale for Difference
Molecular Formula C₁₁H₁₀Cl₂O₃C₁₁H₉Cl₃O₃Addition of one chlorine atom, removal of one hydrogen atom.
Molecular Weight 261.10 g/mol 295.54 g/mol The higher atomic mass of chlorine compared to hydrogen.
Predicted LogP (Lipophilicity) ~3.0 - 3.5~3.8 - 4.3Increased chlorine content significantly enhances lipophilicity.[1]
Polar Surface Area (PSA) 54.4 Ų54.4 ŲThe core oxovaleric acid structure remains the same.
Acidity (pKa) ~4.5 - 4.8~4.3 - 4.6The strong electron-withdrawing effect of three chlorine atoms increases the acidity of the carboxylic acid group compared to two.

Expert Insights: The most significant change is the marked increase in lipophilicity (LogP) for the trichloro- analog. While higher lipophilicity can improve cell membrane permeability and potentially increase potency, it often comes with trade-offs, including reduced aqueous solubility, increased non-specific binding to proteins and tissues, and a higher potential for metabolic liabilities and toxicity.[1][7] The subtle increase in acidity (lower pKa) for the trichloro- derivative could also influence its ionization state at physiological pH, affecting its interactions with biological targets and its transport properties.

Biological Activity and Structure-Activity Relationship (SAR)

Key SAR Principles:

  • Impact of Halogen Number (Potency vs. Toxicity): Increasing the number of chlorine atoms from two to three is expected to enhance lipophilicity. This could lead to stronger hydrophobic interactions with a target protein, potentially increasing potency. However, this also correlates with an increased risk of cytotoxicity.[8]

  • Impact of Halogen Position: The substitution pattern on the phenyl ring is crucial. For dichlorophenyl analogs (e.g., 3,4-dichloro vs. 2,4-dichloro vs. 2,6-dichloro), the position of the chlorines dictates the molecule's electronic distribution and steric profile. This, in turn, affects how the molecule fits into a binding pocket and interacts with key residues. For example, a chlorine atom at the ortho position can induce a conformational twist that may be favorable or unfavorable for binding.

  • Target-Specific Interactions: The electronegative nature of chlorine allows it to participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Fluorine is a better hydrogen bond acceptor, a property less pronounced for chlorine.[1] The trichlorophenyl group, with its dense electron cloud, may engage in different π-π stacking or hydrophobic interactions compared to a dichlorophenyl group.

G Structure Molecular Structure (Chlorophenyl Oxovaleric Acid) NumCl Number of Cl Atoms (2 vs. 3) Structure->NumCl PosCl Position of Cl Atoms (ortho, meta, para) Structure->PosCl Lipophilicity Lipophilicity (LogP) NumCl->Lipophilicity major effect Electronics Electronic Effects (Inductive/Resonance) NumCl->Electronics PosCl->Electronics major effect Sterics Steric Hindrance PosCl->Sterics major effect Permeability Membrane Permeability Lipophilicity->Permeability increases Binding Target Binding Affinity Lipophilicity->Binding can increase Toxicity Toxicity / Off-Target Effects Lipophilicity->Toxicity can increase Electronics->Binding Sterics->Binding can hinder Potency Biological Potency Permeability->Potency Binding->Potency major determinant Metabolism Metabolic Stability Metabolism->Potency affects duration Metabolism->Toxicity

Caption: Key factors in the structure-activity relationship of chlorinated analogs.

Experimental Protocols

The following protocols are provided as validated, foundational methods for the synthesis and preliminary biological evaluation of these compounds.

Protocol 1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

This protocol is adapted from established Friedel-Crafts acylation procedures.[1]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-Dichlorobenzene

  • Glutaric anhydride

  • Dichloromethane (DCM, anhydrous) or Nitrobenzene (as solvent)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

  • Vessel Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (2.2 equivalents) and the inert solvent (e.g., anhydrous DCM). Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add glutaric anhydride (1.0 equivalent) to the cooled suspension while stirring. Once the addition is complete, add 1,2-dichlorobenzene (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 5-(3,4-dichlorophenyl)-5-oxovaleric acid.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7, HCT116).[9]

Materials:

  • Human cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and cells treated with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout S1 Seed Cells in 96-well Plate S2 Incubate 24h (for attachment) S1->S2 T1 Add Serial Dilutions of Test Compounds S2->T1 T2 Incubate 48-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate 3-4h (Formazan Formation) A1->A2 A3 Solubilize Formazan (add DMSO) A2->A3 A4 Read Absorbance (570 nm) A3->A4 Result Calculate % Viability & Determine IC₅₀ A4->Result

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparison between this compound and its dichlorophenyl analogs underscores a fundamental principle in medicinal chemistry: subtle structural changes can lead to significant shifts in a compound's properties and biological potential. The addition of a third chlorine atom systematically increases molecular weight and lipophilicity while enhancing the electron-withdrawing nature of the phenyl ring.

These modifications suggest that the trichloro- derivative may exhibit higher potency in certain biological systems due to enhanced membrane permeability and hydrophobic interactions. However, this comes with an increased risk of poor solubility and higher cytotoxicity. The dichlorophenyl analogs, being less lipophilic, may present a more favorable balance of efficacy and safety.

Future research should focus on the direct, systematic biological evaluation of a series of these compounds against various targets (e.g., a panel of cancer cell lines, bacterial strains). Such studies would provide the empirical data needed to validate the predictive SAR principles outlined in this guide and would definitively establish whether the trichloro- or a specific dichloro- analog offers the most promising profile for development as a therapeutic agent.

References

  • Di Corcia, A., & Nazzari, M. (2002). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Journal of Chromatography A, 975(1), 1-27. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Horváth, A. (1982). Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]

  • Schultz, T. W., Holcombe, G. W., & Phipps, G. L. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121-130. [Link]

  • Arizona State University Library. Analytical chemistry of organic halogen compounds. ASU Library Catalog. [Link]

  • Pham, E. C., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 13(1), 18536. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules, 24(17), 3169. [Link]

  • UniProjects. Synthesis And Anticonvulsant Screening Of Two Isomers Of 4-[(Dichlorophenyl) Amino]-4-Oxo Butenoic Acid. [Link]

  • Contreras, J., et al. (2006). Synthesis and pharmacological evaluation of some DL-dichlorophenyl alcohol amides anticonvulsants. Bioorganic & Medicinal Chemistry, 14(13), 4459-4464. [Link]

  • Donato, M. M., et al. (1997). Comparative study of the toxic actions of 2,2-bis(p-chlorophenyl)-1,1,1-trichloroethane and 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene on the growth and respiratory activity of a microorganism used as a model. Applied and Environmental Microbiology, 63(12), 4948-4951. [Link]

  • Schultz, T. W., Wesley, S. K., & Baker, L. L. (1989). Structure-activity relationships for di and tri alkyl and/or halogen substituted phenols. Bulletin of Environmental Contamination and Toxicology, 43(2), 192-198. [Link]

  • D'Antona, N., et al. (2023). Biological evaluation of methanone (ARDAP) as a novel tubulin inhibitor in breast cancer cells. Archiv der Pharmazie, 356(10), e2300354. [Link]

Sources

Validating UV-Vis Absorbance of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers in Pharmaceutical Manufacturing.

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a critical synthetic intermediate, most notably serving as a precursor in the manufacturing of isoxazoline-class antiparasitic agents (e.g., Lotilaner). Its structural integrity—specifically the 3,4,5-trichlorobenzoyl moiety—is directly correlated to the efficacy of the final pharmaceutical product.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling, UV-Vis spectroscopy offers a rapid, cost-effective alternative for in-process monitoring and raw material assay, provided it is rigorously validated. This guide outlines the validation of UV-Vis absorbance for this specific compound, comparing its performance against structural analogs and alternative analytical techniques.

Theoretical Basis: The Chromophore System

To validate the absorbance, one must first understand the photophysics of the molecule. The UV-Vis profile of this compound is dominated by two distinct electronic transitions within the 3,4,5-trichloroacetophenone chromophore.

Predicted Spectral Characteristics

Unlike unsubstituted 5-phenyl-5-oxovaleric acid, the addition of three chlorine atoms at the 3, 4, and 5 positions induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) due to the auxochromic nature of the halogens.

Transition TypeElectronic OriginApprox.[1] Wavelength (

)
Intensity (

)
Structural Indicator
K-Band

(Aromatic)
250 – 265 nmHigh (

)
Conjugation of benzene ring with carbonyl.
R-Band

(Ketone)
300 – 320 nmLow (

)
The carbonyl lone pair transition; solvent sensitive.

Expert Insight: The "fingerprint" of this molecule is not just the peak position, but the ratio of the K-band to the R-band. A significant deviation in this ratio often indicates the presence of non-chlorinated impurities (e.g., mono- or di-chloro analogs) which lack the specific auxochromic shift of the 3,4,5-substitution pattern.

Comparative Analysis: UV-Vis vs. Alternatives

This section objectively evaluates why and when UV-Vis should be deployed versus HPLC or FTIR.

Performance Matrix
FeatureUV-Vis Spectroscopy (Recommended for Routine QC)HPLC-UV (The Gold Standard)FTIR Spectroscopy
Primary Use Content Assay, Dissolution TestingImpurity Profiling, SpecificityIdentity Verification
Specificity Moderate (Overlaps with isomers)High (Separates isomers)High (Functional groups)
Throughput High (< 1 min/sample)Low (15-40 min/sample)Moderate
Cost per Run Low (Solvent only)High (Columns, Solvents, Waste)Low
Limit of Quantitation ~1-5

g/mL
~0.1

g/mL
N/A (Qualitative)
Structural Analog Comparison

Validating the method requires distinguishing the target from its synthesis precursors.

  • Target: this compound.

  • Analog A (Precursor): 1,2,3-Trichlorobenzene (Lacks carbonyl

    
     No R-band).
    
  • Analog B (Side Product): 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.[2]

    • Differentiation: The trichloro- derivative will exhibit a

      
       shifted +5-10 nm relative to the dichloro- analog due to the extra chlorine auxochrome.
      

Experimental Validation Protocol

Objective: Establish a self-validating UV-Vis method for the quantitation of this compound.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade). Reasoning: Methanol provides a clear cutoff <205 nm and stabilizes the polar carboxyl group.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     2 nm).
    
  • Cells: Quartz cuvettes (1 cm path length).

Workflow Diagram

The following diagram illustrates the critical path for method validation, highlighting decision points for linearity and specificity.

ValidationWorkflow Start Start: Method Validation Solubility 1. Solubility Check (Methanol vs. ACN) Start->Solubility Scan 2. Spectral Scanning (200-400 nm) Solubility->Scan LambdaMax Identify Lambda Max (Expect ~255 nm) Scan->LambdaMax Specificity 3. Specificity Test (Spike with 1,2,3-TCB) LambdaMax->Specificity Interference Interference Detected? Specificity->Interference Linearity 4. Linearity Study (5 Concentrations: 5-50 µg/mL) Interference->Linearity No Fail Redesign / Switch to HPLC Interference->Fail Yes (Peak Overlap) BeerLaw Calc. Correlation Coeff (R²) Linearity->BeerLaw Pass Method Validated BeerLaw->Pass R² > 0.999 BeerLaw->Fail R² < 0.999

Caption: Decision tree for validating UV-Vis absorbance, emphasizing the critical "Go/No-Go" decision at the Specificity stage.

Step-by-Step Procedure
Step 1: Stock Solution Preparation
  • Weigh accurately 10.0 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 20 mL Methanol (sonicate if necessary to ensure complete dissolution of the hydrophobic trichlorophenyl ring).

  • Dilute to volume with Methanol. Concentration: 100

    
    g/mL. 
    
Step 2: Spectral Scanning (Specificity)
  • Prepare a blank (pure Methanol).

  • Scan the stock solution from 200 nm to 400 nm.

  • Validation Check: Confirm

    
     is distinct from the solvent cutoff.
    
    • Acceptance Criteria: A clear Gaussian peak around 250-265 nm. If the peak is shouldered or irregular, check for isomeric impurities.

Step 3: Linearity (Beer-Lambert Law)
  • Prepare serial dilutions from stock: 5, 10, 20, 30, and 50

    
    g/mL.
    
  • Measure absorbance at the determined

    
    .
    
  • Plot Absorbance (y) vs. Concentration (x).

  • Calculation:

    
    
    
    • Ensure

      
      .
      
    • Calculate the Molar Absorptivity (

      
      ) from the slope. This is your constant for future assays.
      

Synthesis Pathway & Impurity Origins

Understanding where the compound comes from helps in identifying what "ghost peaks" might appear in the UV spectrum.

SynthesisPath TCB 1,2,3-Trichlorobenzene (Starting Material) Complex Friedel-Crafts Complex TCB->Complex GA Glutaric Anhydride GA->Complex AlCl3 AlCl3 (Catalyst) AlCl3->Complex Product 5-(3,4,5-Trichlorophenyl)- 5-oxovaleric Acid (Target) Complex->Product Major Impurity Isomer Impurity: 2,3,4-Trichloro isomer Complex->Impurity Minor (<5%)

Caption: Friedel-Crafts acylation pathway showing the origin of the target compound and potential isomeric impurities that may interfere with UV validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,2',4'-Trichloroacetophenone. Retrieved from [Link] (Used as a spectral surrogate for the trichloroacetophenone chromophore).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link] (Standard for linearity and specificity protocols).

  • Google Patents (2022).WO2022016490A1 - Process for lotilaner intermediate.
  • Michigan State University. UV-Visible Spectroscopy - Absorption of Carbonyls. Retrieved from [Link] (Theoretical basis for n->pi* and pi->pi* transitions).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.